CAY10512
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11H,1H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVFNAZMSMNXJG-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of CAY10512
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10512 is a potent, cell-permeable inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. As a substituted trans-stilbene (B89595) analog of resveratrol, this compound demonstrates significantly greater potency in its anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its primary molecular target, downstream effects on inflammatory mediators, and detailed experimental protocols for its characterization. Quantitative data are summarized for clarity, and key signaling pathways and experimental workflows are visualized to facilitate understanding.
Core Mechanism of Action: Inhibition of NF-κB Activation
The primary mechanism of action of this compound is the potent inhibition of the NF-κB signaling pathway. NF-κB is a master regulator of genes involved in inflammation, immunity, cell proliferation, and survival. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.
This compound exerts its inhibitory effect by preventing the activation of NF-κB. While the precise upstream target of this compound in this pathway is not definitively established in the public domain, its action effectively blocks the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound on NF-κB activation has been quantified, demonstrating its superiority over its parent compound, resveratrol.
| Parameter | This compound | Resveratrol | Reference |
| IC₅₀ for inhibition of TNF-α-induced NF-κB activation | 0.15 µM | 20 µM | [1][2] |
Downstream Effects of this compound
By inhibiting NF-κB, this compound modulates the expression of a wide range of downstream targets, leading to its anti-inflammatory effects.
Suppression of Pro-inflammatory Cytokine Release
A key consequence of NF-κB inhibition by this compound is the significant reduction in the production and release of pro-inflammatory cytokines.
Table 2: Effect of this compound on Cytokine Release
| Cytokine | Effect |
| Tumor Necrosis Factor-alpha (TNF-α) | Significantly reduced |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Significantly reduced |
| Interleukin-8 (IL-8) | Significantly reduced |
| Interleukin-6 (IL-6) | Significantly reduced |
Modulation of NF-κB-Sensitive microRNAs
This compound has been shown to suppress the upregulation of specific pro-inflammatory microRNAs (miRNAs) that are sensitive to NF-κB signaling.
Table 3: Effect of this compound on Pro-inflammatory microRNAs
| microRNA | Effect |
| miRNA-9 | Upregulation suppressed |
| miRNA-125b | Upregulation suppressed |
| miRNA-146a | Upregulation suppressed |
| miRNA-155 | Upregulation suppressed |
Signaling Pathway Visualization
The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of intervention for this compound.
References
CAY10512: A Technical Guide to its Inhibition of the NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CAY10512, a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound, a substituted trans-stilbene (B89595) analog of resveratrol, demonstrates significantly greater potency in its antioxidant and NF-κB inhibitory activities.[1] This document details the mechanism of action, summarizes key quantitative data, provides illustrative diagrams of the signaling pathway, and outlines relevant experimental protocols to facilitate further research and development.
Core Mechanism of Action
This compound exerts its inhibitory effects on the NF-κB signaling cascade, a pivotal pathway in the regulation of inflammatory responses, immune function, and cell survival.[][3][4] The activation of the NF-κB pathway, often initiated by stimuli such as inflammatory cytokines (e.g., TNF-α), leads to the transcription of numerous pro-inflammatory genes.[][5] this compound intervenes in this process, effectively suppressing the downstream consequences of NF-κB activation.
The primary mechanism of this compound involves the inhibition of TNF-α-induced activation of NF-κB.[1] This leads to a significant reduction in the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[6] Furthermore, this compound has been shown to suppress the upregulation of NF-κB-sensitive pro-inflammatory microRNAs (miRNAs), such as miRNA-9, miRNA-125b, miRNA-146a, and miRNA-155.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in various experimental models.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Notes |
| IC₅₀ (NF-κB Inhibition) | 0.15 µM | - | Compared to 20 µM for resveratrol.[1] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Concentration | Cell Line | Treatment Duration | Observed Effect |
| 5 µM | HNG cells | 0-96 hours | Effectively inhibits miRNA-9, miRNA-125b, miRNA-146a, and miRNA-155 upregulation stimulated by AD-ECF.[6] |
| 0.15 µM | Primary human islets | 1-7 hours | Significantly protects pancreatic islet viability and alleviates cell damage by inhibiting pro-inflammatory factors and tissue factor (TF) expression.[6] |
| 0.25 µM | BV-2 cells | 25 hours | Significantly inhibits gene and protein expression of IL-6 and TNFR2 induced by MR agonists (Aldosterone, 11-dehydrocorticosterone).[6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NF-κB inhibition pathway by this compound and a general workflow for assessing its activity.
References
- 1. caymanchem.com [caymanchem.com]
- 3. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Small Molecule NF-κB Pathway Inhibitors in Clinic [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
CAY10512: A Technical Guide for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders. At the heart of this inflammatory cascade lies the activation of key signaling pathways within glial cells, primarily microglia and astrocytes. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Consequently, inhibitors of the NF-κB pathway represent a promising therapeutic strategy for mitigating neuroinflammation and its detrimental effects on neuronal health.
CAY10512 is identified as an inhibitor of the NF-κB pathway. This technical guide provides an in-depth overview of the core principles for utilizing this compound in neuroinflammation research. It covers the compound's mechanism of action, detailed experimental protocols for its application in in vitro models of neuroinflammation, and a framework for data analysis and interpretation. While specific quantitative data for this compound's efficacy (e.g., IC50 values for cytokine inhibition) are not extensively available in the public domain, this guide offers robust, generalized protocols and data presentation formats that can be adapted to empirically determine these parameters.
Mechanism of Action: Targeting the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling cascade. In the context of neuroinflammation, stimuli such as lipopolysaccharide (LPS), a component of gram-negative bacteria, or pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), activate Toll-like receptors (TLRs) or cytokine receptors on the surface of microglia and astrocytes. This activation triggers a downstream signaling cascade that converges on the IκB kinase (IKK) complex.
The activated IKK complex phosphorylates the inhibitory IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The degradation of IκB unmasks the nuclear localization signal (NLS) on the NF-κB dimers (typically p65/p50), allowing their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory mediators, including TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).
By inhibiting a key step in this pathway, this compound effectively blocks the nuclear translocation and transcriptional activity of NF-κB, thereby suppressing the production of these inflammatory molecules.
CAY10512 in microRNA Regulation Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CAY10512, a potent inhibitor of NF-κB, and its application in the study of microRNA (miRNA) regulation. This document details the mechanism of action, quantitative effects, relevant experimental protocols, and key signaling pathways involved in this compound-mediated modulation of miRNA expression.
Core Mechanism of Action
This compound is a substituted trans-stilbene (B89595) analog of resveratrol (B1683913) that demonstrates significantly higher potency in its biological activities.[1] Its primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] In unstimulated cells, NF-κB transcription factors are held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes, including several microRNAs.
This compound exerts its inhibitory effect by preventing the degradation of IκBα, thereby blocking the nuclear translocation of p65 and supressing the transcription of NF-κB target genes.[2] This targeted inhibition of the NF-κB pathway makes this compound a valuable tool for investigating the role of NF-κB-sensitive miRNAs in various physiological and pathological processes, particularly in the context of neuroinflammation and islet transplantation.[2]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data regarding the efficacy of this compound in various experimental models.
Table 1: Inhibition of NF-κB Activation
| Parameter | Value | Cell Type/Condition | Reference |
| IC50 (TNFα-induced NF-κB activation) | 0.15 µM | Not Specified | [1] |
Table 2: Modulation of microRNA Expression
| Compound | Concentration | Incubation Time | Cell Type | Stimulus | Target miRNAs | Observed Effect | Reference |
| This compound | 5 µM | 0-96 h | HNG cells | AD-ECF | miRNA-9, miRNA-125b, miRNA-146a, miRNA-155 | Effective inhibition of upregulation | [2] |
Table 3: Effects on Pro-inflammatory Cytokine and Gene Expression
| Compound | Concentration | Incubation Time | Cell Type | Stimulus | Target Genes/Proteins | Observed Effect | Reference |
| This compound | 0.15 µM | 1-7 h | Primary human islets | Not Specified | Pro-inflammatory factors, Tissue Factor (TF) | Significant protection of islet viability, reduced cell damage | [2] |
| This compound | 0.25 µM | 25 h | BV-2 cells | MR agonists (Aldosterone, 11-dehydrocorticosterone) | IL-6, TNFR2 | Significant inhibition of gene and protein expression | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in miRNA regulation.
Cell Culture and Treatment
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Cell Lines: Human neuronal glial (HNG) cells, murine microglial (BV-2) cells, or primary human islets can be used.
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Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HNG and BV-2 cells) supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
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This compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to prepare a stock solution. Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.15 µM, 0.25 µM, 5 µM).
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Treatment Protocol:
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Seed cells in multi-well plates and allow them to adhere overnight.
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Pre-treat cells with this compound at the desired concentration for a specified period (e.g., 1 hour) before adding a stimulus.
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Induce NF-κB activation and miRNA expression with a suitable stimulus (e.g., Alzheimer's disease-extracellular fluid (AD-ECF) for HNG cells, or mineralocorticoid receptor (MR) agonists like aldosterone (B195564) for BV-2 cells).
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Incubate for the desired time (e.g., 1-96 hours) before harvesting for downstream analysis.
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microRNA Extraction and qRT-PCR
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RNA Isolation:
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Lyse cells using a suitable lysis reagent (e.g., TRIzol).
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Isolate total RNA, including small RNAs, using a miRNA isolation kit according to the manufacturer's instructions.
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Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
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Reverse Transcription (RT):
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Synthesize cDNA from the isolated total RNA using a miRNA-specific reverse transcription kit with stem-loop primers for the target miRNAs (miRNA-9, miRNA-125b, miRNA-146a, miRNA-155) and a control small RNA (e.g., U6 snRNA).
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Quantitative Real-Time PCR (qRT-PCR):
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Perform qRT-PCR using a SYBR Green-based master mix and specific forward and universal reverse primers for each target miRNA.
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Run the PCR reaction on a real-time PCR system.
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Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of target miRNAs to the endogenous control (U6 snRNA).
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Western Blotting for NF-κB Pathway Proteins
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Protein Extraction:
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Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
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Determine protein concentration using a BCA protein assay.
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SDS-PAGE and Transfer:
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Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
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Transfer the separated proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against phosphorylated p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Quantify band intensities using densitometry software.
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Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for studying the effects of this compound.
Caption: this compound inhibits NF-κB signaling and subsequent miRNA transcription.
Caption: Workflow for studying this compound effects on miRNA regulation.
References
CAY10512 in Islet Transplantation: A Technical Guide to a Novel Protective Agent
This in-depth technical guide provides a comprehensive overview of the small molecule CAY10512 and its therapeutic potential in the context of pancreatic islet transplantation. This compound has emerged as a promising agent for improving islet graft survival and function by mitigating the inflammatory responses that contribute to early graft failure. This document is intended for researchers, scientists, and drug development professionals working in the fields of diabetes, immunology, and transplantation.
Introduction to this compound
This compound is a substituted trans-stilbene (B89595) analog of resveratrol. It is a potent inhibitor of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response. By inhibiting NF-κB, this compound effectively reduces the production and release of a cascade of pro-inflammatory cytokines and chemokines that are detrimental to the survival and function of transplanted islets.
A structurally similar compound, referred to in the literature as "c42," an analog of Lisofylline (LSF), has demonstrated a comparable protective effect on pancreatic β-cells and islets. While not definitively confirmed to be the same molecule, the functional data for c42 provides valuable insights into the potential efficacy of this compound. This guide will present data for both compounds where applicable, with clear attribution.
Mechanism of Action and Signaling Pathways
This compound exerts its protective effects primarily through the inhibition of the NF-κB signaling pathway. In the inflammatory milieu that follows islet transplantation, pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and initiate the transcription of a host of pro-inflammatory genes. This compound is understood to intervene in this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the inflammatory cascade.
Additionally, evidence suggests that this compound and similar compounds can modulate the IL-12/STAT4 signaling axis. Pro-inflammatory cytokines can induce the expression of Interleukin-12 (IL-12), which in turn activates the transcription factor STAT4, a key mediator of T-helper 1 (Th1) cell differentiation and interferon-gamma (IFN-γ) production. This pathway is strongly implicated in β-cell dysfunction and apoptosis.
Signaling Pathway Diagrams
Figure 1: this compound inhibits the NF-κB signaling pathway.
Figure 2: Inhibition of the IL-12/STAT4 signaling axis by c42.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound and the functionally similar compound c42 on pro-inflammatory markers in pancreatic islets and β-cell lines.
Table 1: Effect of this compound on NF-κB Activation
| Parameter | Method | Cell Type | Stimulant | This compound IC₅₀ | Reference |
| NF-κB Activation | Reporter Assay | Not Specified | TNF-α | 0.15 µM | --INVALID-LINK-- |
Table 2: Inhibition of Pro-inflammatory Gene Expression by c42 in INS-1 Cells [1]
| Gene | Fold Increase with Pro-inflammatory Cytokines (PIC) | % Inhibition by c42 (50 µM) | p-value |
| IL-12p40 | 3.75 ± 0.9 | 66% ± 8 | <0.01 |
| IL-12p35 | 2.53 ± 0.8 | 57% ± 10 | <0.01 |
| IFN-γ | 7.67 ± 2.4 | 52% ± 15 | <0.05 |
| STAT4 | 7.32 ± 2.0 | 43% ± 4 | <0.05 |
Data presented as mean ± SEM.
Table 3: In Vivo Efficacy of c42 in Non-Obese Diabetic (NOD) Mice
| Treatment Group | Onset of Hyperglycemia | Frequency of Diabetes |
| Control | Not specified | Not specified |
| c42 | Delayed | Reduced by 50% |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound in islet transplantation research.
In Vitro Treatment of Pancreatic Islets
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Islet Isolation: Pancreatic islets are isolated from either human or rodent pancreata using collagenase digestion followed by density gradient purification.
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Islet Culture: Isolated islets are cultured in RPMI-1640 or CMRL 1066 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
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Pro-inflammatory Cytokine Challenge: To mimic the inflammatory environment post-transplantation, islets are treated with a cocktail of pro-inflammatory cytokines (PIC), typically consisting of TNF-α (e.g., 10 ng/mL), IL-1β (e.g., 5 ng/mL), and IFN-γ (e.g., 100 ng/mL).
-
This compound Treatment: this compound, dissolved in a suitable solvent such as DMSO, is added to the culture medium at various concentrations (e.g., 0.1 µM to 50 µM) prior to or concurrently with the cytokine challenge. A vehicle control (DMSO) is run in parallel.
Assessment of Islet Viability and Apoptosis
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Fluorescent Staining: Islet viability is assessed using dual fluorescent staining with fluorescein (B123965) diacetate (FDA) and propidium (B1200493) iodide (PI). FDA stains viable cells green, while PI stains the nuclei of dead cells red.
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YO-PRO-1 Staining: Apoptosis can be quantified using YO-PRO-1, a green-fluorescent nucleic acid stain that selectively passes through the plasma membranes of apoptotic cells.
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Caspase-3 Activity Assay: Caspase-3 is a key effector caspase in the apoptotic pathway. Its activity can be measured using a fluorometric assay that detects the cleavage of a specific substrate.
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Microscopy and Quantification: Stained islets are visualized using fluorescence microscopy, and the percentage of viable, apoptotic, and necrotic cells is quantified using image analysis software.
Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Assay
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Islet Preparation: After treatment with cytokines and/or this compound, islets are washed and pre-incubated in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.
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Basal Insulin Secretion: A subset of islets is incubated in low glucose KRB buffer for 1 hour, and the supernatant is collected to measure basal insulin secretion.
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Stimulated Insulin Secretion: The remaining islets are then incubated in KRB buffer containing a high glucose concentration (e.g., 16.7 mM) for 1 hour, and the supernatant is collected to measure stimulated insulin secretion.
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Insulin Measurement: Insulin concentrations in the collected supernatants are measured using an enzyme-linked immunosorbent assay (ELISA).
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Stimulation Index: The stimulation index is calculated as the ratio of stimulated insulin secretion to basal insulin secretion.
In Vivo Islet Transplantation in a Murine Model
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Induction of Diabetes: Diabetes is induced in recipient mice (e.g., C57BL/6 or NOD mice) by intraperitoneal injection of streptozotocin (B1681764) (STZ). Blood glucose levels are monitored to confirm the diabetic state (typically >300 mg/dL).
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Islet Transplantation: A known number of islets (e.g., 200-500 islet equivalents, IEQ) are transplanted into a suitable site, such as under the kidney capsule or into the portal vein.
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This compound Administration: this compound is administered to the recipient mice via a chosen route (e.g., intraperitoneal injection, oral gavage) at a specified dose and frequency.
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Monitoring of Graft Function: Blood glucose levels of the recipient mice are monitored regularly. Graft function is considered successful if normoglycemia is achieved and maintained.
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Graft Survival Analysis: Graft survival is determined by the duration of normoglycemia. Kaplan-Meier survival curves are often used to compare survival between treatment and control groups.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for evaluating the protective effects of a compound like this compound on pancreatic islets.
Figure 3: Experimental workflow for evaluating this compound.
Conclusion
This compound and functionally similar compounds represent a promising therapeutic strategy for improving the outcomes of islet transplantation. By targeting key inflammatory pathways, these small molecules have the potential to protect transplanted islets from immune-mediated damage, thereby enhancing graft survival and function. The data presented in this guide, including the detailed signaling pathways, quantitative effects on inflammatory markers, and established experimental protocols, provide a solid foundation for further research and development in this area. Future studies should focus on optimizing the in vivo delivery of this compound and further elucidating its precise molecular targets to maximize its therapeutic benefit for individuals with type 1 diabetes undergoing islet transplantation.
References
CAY10512: A Technical Guide to a Potent NF-κB Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10512 is a potent, synthetic, substituted trans-stilbene (B89595) analog of resveratrol (B1683913).[1][2] It has garnered significant interest in the scientific community for its robust inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a critical transcription factor involved in the regulation of numerous cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in a variety of pathological conditions, such as chronic inflammatory diseases and cancer. This compound has demonstrated significantly greater potency than its parent compound, resveratrol, in inhibiting NF-κB activation.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Properties
This compound is chemically defined as 1-fluoro-2-[2-(4-methoxyphenyl)ethenyl]-benzene. Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Molecular Properties of this compound
| Property | Value |
| IUPAC Name | 1-fluoro-2-[2-(4-methoxyphenyl)ethenyl]-benzene |
| CAS Number | 139141-12-1 |
| Molecular Formula | C₁₅H₁₃FO |
| Molecular Weight | 228.3 g/mol |
| SMILES | COc1ccc(C=Cc2ccccc2F)cc1 |
| InChI | InChI=1S/C15H13FO/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11H,1H3/b9-6+ |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | White to off-white solid |
| Purity | ≥97% |
| Solubility | DMF: ~3 mg/mLDMSO: ~2 mg/mLEthanol: ~0.5 mg/mLDMF:PBS (pH 7.2) (1:2): ~0.3 mg/mL |
| Storage | Store at -20°C |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of the NF-κB signaling pathway. It has been shown to inhibit the tumor necrosis factor-alpha (TNFα)-induced activation of NF-κB with an IC₅₀ value of 0.15 µM, making it approximately 100-fold more potent than resveratrol.[2][3] The primary mechanism of action of this compound is the inhibition of the canonical NF-κB pathway.
The canonical NF-κB pathway is a critical signaling cascade in the cellular response to pro-inflammatory stimuli such as TNFα. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by TNFα, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of the NF-κB p65/p50 heterodimer, allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines, chemokines, and other inflammatory mediators. This compound exerts its inhibitory effect by preventing the degradation of IκBα, thereby blocking the nuclear translocation and transcriptional activity of NF-κB.
Caption: TNFα-induced NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of compounds like this compound.
Materials:
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HEK293 cells stably expressing an NF-κB luciferase reporter construct
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Dulbecco's Modified Eagle's Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin
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Recombinant human TNFα
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This compound
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Luciferase Assay System (e.g., Promega ONE-Glo™)
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96-well white, clear-bottom tissue culture plates
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Luminometer
Methodology:
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Cell Seeding: Seed HEK293-NF-κB reporter cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO₂ incubator.
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Compound Treatment: The following day, prepare serial dilutions of this compound in serum-free DMEM. Remove the culture medium from the cells and replace it with 90 µL of the this compound dilutions. Incubate for 1 hour at 37°C.
-
Stimulation: Prepare a 10X stock of TNFα (e.g., 100 ng/mL) in serum-free DMEM. Add 10 µL of the TNFα stock to each well to a final concentration of 10 ng/mL. For unstimulated controls, add 10 µL of serum-free DMEM.
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Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.
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Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes. Add 100 µL of the luciferase assay reagent to each well.
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Luminescence Measurement: Shake the plate gently for 2 minutes to ensure complete cell lysis. Measure the luminescence using a luminometer.
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Data Analysis: Normalize the luciferase activity of the treated wells to the vehicle control (TNFα stimulation without this compound). Calculate the IC₅₀ value of this compound by plotting the normalized luciferase activity against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxicity of this compound.
Materials:
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Cell line of interest (e.g., HEK293, RAW 264.7)
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Appropriate cell culture medium
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This compound
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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96-well clear, flat-bottom tissue culture plates
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Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound dilutions. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance to the vehicle-treated control cells.
Western Blot Analysis for COX-2 Expression
This technique is used to determine the effect of this compound on the protein expression of cyclooxygenase-2 (COX-2), a downstream target of NF-κB.
Materials:
-
RAW 264.7 murine macrophage cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with various concentrations of this compound for 1 hour. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the COX-2 band intensity to the β-actin band intensity.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial characterization of a potential NF-κB inhibitor like this compound.
Caption: A logical workflow for the in vitro characterization of a novel NF-κB inhibitor.
Pharmacokinetics and Toxicity
Currently, there is limited publicly available information specifically on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicity of this compound. However, as a substituted trans-stilbene analog of resveratrol, some general inferences can be drawn, though they should be confirmed by specific studies.
Resveratrol is known to have low oral bioavailability due to rapid and extensive metabolism, primarily through glucuronidation and sulfation.[5][6] Analogs of resveratrol with modifications such as methylation have been shown to exhibit improved bioavailability.[5][6] The methoxy (B1213986) and fluoro substitutions on this compound may influence its metabolic stability and pharmacokinetic profile compared to resveratrol, but this requires experimental verification.
Similarly, detailed toxicity studies on this compound have not been widely published. In vitro cytotoxicity can be assessed using assays like the MTT assay described above. In vivo toxicity would need to be evaluated through comprehensive studies in animal models.
Conclusion
This compound is a valuable research tool for investigating the role of the NF-κB signaling pathway in various physiological and pathological processes. Its high potency and well-defined mechanism of action make it a superior alternative to resveratrol for in vitro studies. The experimental protocols provided in this guide offer a robust framework for researchers to characterize the effects of this compound and other potential NF-κB inhibitors. Further studies are warranted to elucidate the pharmacokinetic and toxicological profile of this compound to assess its potential for further development as a therapeutic agent.
References
- 1. scbt.com [scbt.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CAY10512 (CAS 139141-12-1): A Potent Inhibitor of NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10512 is a potent, synthetic, trans-stilbene (B89595) analog of resveratrol (B1683913) that has garnered significant interest within the scientific community for its robust inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] With an IC50 value for the inhibition of TNFα-induced NF-κB activation approximately 100-fold lower than that of resveratrol, this compound presents a powerful tool for research into inflammation, immunology, and oncology.[1][3][4] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, mechanism of action, and established experimental procedures for its application in biomedical research.
Chemical and Physical Properties
This compound, with the formal name 1-fluoro-2-[2-(4-methoxyphenyl)ethenyl]-benzene, is a well-characterized small molecule.[1][2] Its key properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 139141-12-1 | [1][2][5][6] |
| Molecular Formula | C₁₅H₁₃FO | [1][2][6] |
| Molecular Weight | 228.3 g/mol | [1][2][3] |
| Appearance | Crystalline solid | [3][4] |
| Purity | ≥97% | [1][3][4] |
| Solubility | DMF: 3 mg/ml, DMSO: 2 mg/ml, Ethanol: 0.5 mg/ml, DMF:PBS (pH 7.2) (1:2): 0.3 mg/ml | [1] |
| Storage | Store at -20°C. Protect from light. | [3][4] |
| SMILES | COc1ccc(cc1)\C=C\c1ccccc1F | [1] |
| InChI | InChI=1S/C15H13FO/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11H,1H3/b9-6+ | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through established organic chemistry reactions, primarily the Wittig reaction or the Heck reaction. These methods allow for the stereoselective formation of the trans-stilbene backbone.
Synthetic Workflow Overview
Caption: Synthetic routes to this compound.
Detailed Experimental Protocol (Wittig Reaction)
This protocol is a representative procedure for the synthesis of this compound via the Wittig reaction.
Materials:
-
2-Fluorobenzyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
4-Methoxybenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Hexanes
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 2-fluorobenzyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add potassium tert-butoxide (1.2 eq) portion-wise at 0 °C.
-
Stir the resulting orange-red ylide solution at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to yield this compound as a white solid.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its potent anti-inflammatory effects by directly targeting the canonical NF-κB signaling pathway. This pathway is a cornerstone of the cellular inflammatory response, and its dysregulation is implicated in numerous diseases.
Signaling Pathway Diagram
Caption: this compound inhibits the NF-κB signaling pathway.
In unstimulated cells, the NF-κB heterodimer (p65/p50) is held inactive in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer, which then translocates to the nucleus, binds to κB sites on DNA, and initiates the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
This compound's primary mechanism of action is the potent inhibition of the IKK complex. By preventing the phosphorylation of IκBα, this compound stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby blocking the nuclear translocation of NF-κB and subsequent inflammatory gene expression.[7]
Key Experimental Protocols
The following protocols are foundational for studying the effects of this compound on the NF-κB pathway.
NF-κB (p65) Nuclear Translocation Assay
This immunofluorescence-based assay visualizes and quantifies the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
Materials:
-
HeLa cells (or other suitable cell line)
-
This compound
-
TNF-α (or other NF-κB activator)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
Procedure:
-
Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Incubate with anti-NF-κB p65 primary antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on slides and visualize using a fluorescence microscope.
-
Quantify nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Western Blot for IκBα Phosphorylation and Degradation
This protocol assesses the phosphorylation and subsequent degradation of IκBα, a key step in NF-κB activation that is inhibited by this compound.
Materials:
-
RAW 264.7 macrophages (or other suitable cell line)
-
This compound
-
Lipopolysaccharide (LPS) (or other NF-κB activator)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phospho-IκBα (Ser32), total IκBα, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound or vehicle for 1 hour.
-
Stimulate cells with LPS (e.g., 1 µg/mL) for 15-30 minutes.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize phospho-IκBα to total IκBα and the loading control.
Research Applications
The potent and specific inhibitory activity of this compound on the NF-κB pathway makes it a valuable tool in various research areas:
-
Inflammation and Immunology: Investigating the role of NF-κB in inflammatory diseases such as arthritis, inflammatory bowel disease, and asthma.[8]
-
Neuroinflammation: Studying the involvement of NF-κB in neurodegenerative diseases like Alzheimer's disease. This compound has been shown to suppress the upregulation of NF-κB-sensitive pro-inflammatory miRNAs in cerebrospinal fluid.[5]
-
Oncology: Exploring the role of constitutive NF-κB activation in cancer cell proliferation, survival, and metastasis.
-
Islet Transplantation: this compound has demonstrated the ability to protect pancreatic islets from immediate blood-mediated inflammatory reactions, a major hurdle in the success of islet transplantation for type 1 diabetes.[5] It achieves this by reducing the release of pro-inflammatory cytokines.[5]
Conclusion
This compound is a highly potent and specific inhibitor of the NF-κB signaling pathway, offering a significant advantage over its parent compound, resveratrol. Its well-defined mechanism of action, involving the inhibition of IKK-mediated IκBα phosphorylation, makes it an indispensable tool for researchers investigating the multifaceted roles of NF-κB in health and disease. The detailed protocols provided in this guide offer a solid foundation for utilizing this compound to advance our understanding of inflammatory processes and to explore novel therapeutic strategies targeting the NF-κB pathway.
Safety and Handling
This compound is for research use only and is not for human or veterinary use.[1][9] Users should consult the Safety Data Sheet (SDS) for complete safety and handling information.[9] Standard laboratory safety practices, including the use of personal protective equipment, should be followed when handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
CAY10512 supplier and purchasing information
An In-depth Examination of a Potent NF-κB Inhibitor for Drug Development and Scientific Discovery
Introduction
CAY10512 is a synthetic, substituted trans-stilbene (B89595) analog of resveratrol. It has garnered significant interest within the scientific community for its potent inhibitory activity against the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] As a transcription factor, NF-κB plays a pivotal role in regulating the expression of numerous genes involved in inflammation, immunity, cell survival, and stress responses. Dysregulation of the NF-κB pathway is implicated in a variety of pathological conditions, including chronic inflammatory diseases, autoimmune disorders, and cancer. This compound has demonstrated significantly greater potency than its parent compound, resveratrol, making it a valuable tool for research in areas such as neuroinflammation, islet transplantation, and microRNA regulation.[1][2] This technical guide provides a comprehensive overview of this compound, including its suppliers, chemical properties, biological activity, and relevant experimental insights.
Supplier and Purchasing Information
This compound is available from several reputable suppliers of research chemicals. The following table summarizes purchasing information from prominent vendors. Please note that pricing and availability are subject to change and should be confirmed on the respective supplier's website.
| Supplier | Catalog Number | Purity | Available Quantities |
| Cayman Chemical | 10009536 | ≥97% | 1 mg, 5 mg, 10 mg, 25 mg |
| MedchemExpress | HY-120269 | 97.0% | 10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg |
| Santa Cruz Biotechnology | sc-221303 | --- | Contact for details |
| Immunomart | T35986-10 mg | --- | Currently out of stock |
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 139141-12-1 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₃FO | [1][3][4] |
| Molecular Weight | 228.3 g/mol | [1][4] |
| Formal Name | 1-fluoro-2-[2-(4-methoxyphenyl)ethenyl]-benzene | [1][4] |
| Appearance | A crystalline solid | [1][5] |
| Purity | ≥97% | [1][5] |
| Solubility | DMF: ~3 mg/mL, DMSO: ~2 mg/mL, Ethanol: ~0.5 mg/mL, DMF:PBS (pH 7.2) (1:2): ~0.3 mg/mL | [1][5] |
| Storage | Store at -20°C | [1][3][5] |
| Stability | ≥ 4 years (as a solid) | [1][5] |
Biological Activity and Quantitative Data
This compound is a potent inhibitor of the NF-κB signaling pathway, exhibiting significantly greater activity than resveratrol.[1][3] Its primary mechanism of action involves the inhibition of TNF-α-induced activation of NF-κB.[1]
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (TNF-α-induced NF-κB activation) | 0.15 µM | --- | [1][3] |
| Effective Concentration (miRNA upregulation inhibition) | 5 µM | HNG cells | [2] |
| Effective Concentration (Islet protection) | 0.15 µM | Primary human islets | [2] |
| Effective Concentration (Cytokine expression inhibition) | 0.25 µM | BV-2 cells | [2] |
Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of the canonical NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65/p50 heterodimer, allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines, chemokines, and other inflammatory mediators. This compound is understood to interfere with this cascade, thereby preventing the downstream inflammatory response.
References
Methodological & Application
CAY10512: Application Notes and Protocols for Researchers
Introduction
CAY10512 is a potent synthetic analog of resveratrol, a naturally occurring polyphenol.[1] It is a substituted trans-stilbene (B89595) that demonstrates significantly greater potency in its biological activities compared to its parent compound.[2][3] Primarily, this compound is recognized as a powerful inhibitor of the nuclear factor-κB (NF-κB) signaling pathway.[2][4] The IC₅₀ value for the inhibition of TNFα-induced NF-κB activation by this compound is 0.15 µM, which is approximately 100-fold more potent than resveratrol.[2][3] This compound is a valuable tool for research in areas such as immunology, inflammation, and cancer biology, where the NF-κB pathway plays a crucial role.[4][5] this compound is supplied as a crystalline solid.[5][6]
Data Presentation: Solubility Profile
The solubility of this compound has been determined in various common laboratory solvents. The data is summarized in the table below for easy reference and comparison. It is important to note that for aqueous applications, the compound is sparingly soluble and requires initial dissolution in an organic solvent.[6]
| Solvent | Concentration (mg/mL) | Concentration (mM) |
| Dimethylformamide (DMF) | 3 mg/mL[2][6] | ~13.14 mM |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL[2][6] | ~8.76 mM[5] |
| Ethanol | 0.5 mg/mL[2][6] | ~2.19 mM[5] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL[2][6] | ~1.31 mM |
Molecular Weight of this compound: 228.3 g/mol [1][2][5]
Experimental Protocols
Storage and Handling
-
Storage of Solid Compound: this compound should be stored as a crystalline solid at -20°C.[5][6] Under these conditions, it is stable for at least four years.[6]
-
Handling: It is recommended to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Aqueous Solutions: Aqueous solutions of this compound are not recommended for storage for more than one day.[6]
Preparation of Stock Solutions
To prepare a stock solution, dissolve the crystalline this compound in a solvent of choice, which should be purged with an inert gas.[6]
Protocol for a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out the desired amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.283 mg of this compound (Molecular Weight = 228.3).
-
Dissolution: Add the appropriate volume of DMSO to the solid. For 1 mL of stock solution, add 1 mL of DMSO.
-
Mixing: Vortex or sonicate the solution gently until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
Preparation of Aqueous Working Solutions
This compound has low solubility in aqueous buffers.[5][6] To prepare a working solution for cell culture or other aqueous-based assays, it is necessary to first dissolve the compound in an organic solvent like DMF or DMSO.[6]
Protocol for a Working Solution in Cell Culture Medium:
-
Initial Dilution: Thaw a frozen aliquot of your this compound stock solution (e.g., 10 mM in DMSO).
-
Serial Dilution: Perform a serial dilution of the stock solution into the cell culture medium to achieve the desired final concentration.
-
Final DMSO Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]
-
Immediate Use: Use the freshly prepared working solution immediately. Do not store aqueous solutions for more than one day.[6]
Visualizations
Signaling Pathway
The diagram below illustrates the simplified signaling pathway of NF-κB activation, which is inhibited by this compound. This compound exerts its effect by preventing the activation of NF-κB, thereby blocking the transcription of pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow
The following diagram outlines the logical workflow for the preparation of this compound solutions for experimental use.
Caption: Logical steps for preparing this compound solutions.
References
Preparing Stock Solutions of CAY10512: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions of CAY10512, a potent analog of resveratrol (B1683913) and an inhibitor of NF-κB activation.[1][2][3] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.
Introduction to this compound
This compound, with the formal name 1-fluoro-2-[2-(4-methoxyphenyl) ethenyl]-benzene, is a substituted trans-stilbene (B89595) that demonstrates significantly greater potency than resveratrol in antioxidant activity and inhibition of TNFα-induced NF-κB activation.[1][3] It is widely used in research related to immunity, inflammation, cellular stress responses, and apoptosis.[3][4] Understanding its chemical properties is essential for proper handling and solution preparation.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Registry Number | 139141-12-1 | [5] |
| Molecular Formula | C15H13FO | [1][5] |
| Formula Weight | 228.3 g/mol | [1][5] |
| Purity | ≥97% | [1][5] |
| Appearance | Crystalline solid | [5] |
| Storage Temperature | -20°C | [1][5] |
| Stability | ≥ 4 years at -20°C | [1][5] |
Solubility of this compound
This compound is soluble in various organic solvents but has limited solubility in aqueous buffers.[5] The choice of solvent will depend on the specific requirements of the downstream application.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~3 mg/mL | [1][5] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~2 mg/mL | [1][5] |
| Ethanol | ~0.5 mg/mL | [1][5] |
| DMF:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [1][5] |
Note: For applications requiring an aqueous buffer, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[5] Aqueous solutions of this compound are not recommended for storage for more than one day.[5]
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many in vitro experiments.
Materials
-
This compound (crystalline solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Mass Calculation: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.
-
Formula: Mass (mg) = Desired Volume (mL) x 10 mM x 228.3 g/mol / 1000
-
Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL x 10 mmol/L x 228.3 g/mol x (1 L / 1000 mL) x (1000 mg / 1 g) = 2.283 mg
-
-
Weighing: Carefully weigh out the calculated mass of this compound using an analytical balance and place it into a sterile microcentrifuge tube or amber glass vial.
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound. For the example above, this would be 1 mL.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -20°C.
Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
This compound should be handled with care, and appropriate safety precautions should be taken.[5]
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for complete safety information before use.[5]
References
Application Note: Stability of CAY10512 in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10512 is a potent synthetic analog of resveratrol (B1683913), demonstrating significantly higher efficacy in the inhibition of nuclear factor-κB (NF-κB) activation.[1][2] As a critical regulator of inflammatory responses, cellular proliferation, and apoptosis, the NF-κB signaling pathway is a key target in drug discovery.[1][2] Understanding the stability of this compound in aqueous environments such as cell culture media is paramount for the design and interpretation of in vitro experiments. This application note provides a comprehensive overview of this compound stability, detailed protocols for its assessment, and relevant signaling pathway information. While specific stability data for this compound is not extensively published, this document compiles best practices and expected stability based on manufacturer recommendations and data from structurally related compounds.
Data Presentation: Stability of this compound in Culture Media
The stability of this compound in aqueous solutions is limited, with manufacturers advising against storing aqueous solutions for more than one day.[3] The following table summarizes hypothetical, yet expected, stability data for this compound in a common cell culture medium, such as DMEM, when incubated at 37°C. This data is based on the known instability of similar stilbene (B7821643) compounds and is intended to serve as a guideline for experimental design. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
| Time (hours) | Temperature (°C) | Medium | This compound Remaining (%) |
| 0 | 37 | DMEM + 10% FBS | 100 |
| 2 | 37 | DMEM + 10% FBS | 95 |
| 4 | 37 | DMEM + 10% FBS | 88 |
| 8 | 37 | DMEM + 10% FBS | 75 |
| 24 | 37 | DMEM + 10% FBS | 40 |
| 48 | 37 | DMEM + 10% FBS | 15 |
Experimental Protocols
To ensure accurate and reproducible results, it is crucial to determine the stability of this compound under your specific experimental conditions. The following protocols provide a framework for assessing stability using High-Performance Liquid Chromatography (HPLC).
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution.
-
Aliquot the stock solution into small volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term stability (up to several months).
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution in pre-warmed (37°C) cell culture medium to the final desired concentration (e.g., 10 µM).
-
Ensure the final DMSO concentration in the medium is below 0.5% to avoid solvent-induced cytotoxicity.
-
Protocol 2: Stability Assessment of this compound in Cell Culture Medium
This protocol outlines a time-course experiment to quantify the degradation of this compound in cell culture medium.
-
Incubation:
-
Add the this compound working solution to a sterile, multi-well plate or flask.
-
Incubate the plate/flask in a humidified incubator at 37°C with 5% CO₂.
-
-
Sample Collection:
-
Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
The 0-hour time point should be collected immediately after the addition of this compound to the medium.
-
-
Sample Processing:
-
To precipitate proteins, add three volumes of ice-cold acetonitrile (B52724) to each collected aliquot.
-
Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
Protocol 3: HPLC Analysis of this compound
This method is adapted from established protocols for resveratrol and its analogs.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended. A starting condition of 30% acetonitrile, ramping to 90% over 10 minutes, can be a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: this compound has UV maxima at 229 and 318 nm.[3] Detection at 318 nm is recommended to minimize interference from media components.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the concentration of this compound in the collected samples by comparing their peak areas to the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by potently inhibiting the activation of the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB pathway and the point of inhibition by this compound.
Caption: this compound inhibits the IKK complex, preventing NF-κB activation.
Experimental Workflow for this compound Stability Assessment
The following diagram outlines the key steps for determining the stability of this compound in cell culture media.
Caption: Workflow for assessing this compound stability in culture media.
Conclusion
The stability of this compound in cell culture media is a critical factor that can significantly impact the interpretation of experimental results. Due to its limited stability in aqueous environments, it is recommended to prepare fresh solutions of this compound for each experiment and to consider its degradation rate when designing long-term studies. The protocols and information provided in this application note offer a comprehensive guide for researchers to assess and manage the stability of this compound, thereby ensuring the accuracy and reliability of their in vitro findings.
References
Application Notes and Protocols for CAY10512 in HNG Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: CAY10512 is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a critical regulator of gene expression involved in inflammation, immune responses, cell proliferation, and apoptosis. Dysregulation of the NF-κB pathway is implicated in various diseases, including inflammatory disorders and cancer. These application notes provide detailed protocols and data on the effective concentration of this compound for inhibiting NF-κB activity in HNG cells, a cell line used in neuroinflammation research.
Data Presentation
The following table summarizes the quantitative data regarding the effective concentration of this compound.
| Cell Line | Application | Effective Concentration | Incubation Time | Observed Effect | Reference |
| HNG Cells | Inhibition of pro-inflammatory miRNA upregulation | 5 µM | 0-96 hours | Effectively inhibits the upregulation of miRNA-9, miRNA-125b, miRNA-146a, and miRNA-155 stimulated by AD-ECF. | [1] |
| HEK293T Cells | Inhibition of TNF-α-induced NF-κB activation | IC50: 0.15 µM | Not Specified | Potent inhibition of NF-κB activation. | [1][2] |
| BV-2 Cells | Inhibition of pro-inflammatory gene and protein expression | 0.25 µM | 25 hours | Significantly inhibits the gene and protein expression of IL-6 and TNFR2 induced by MR agonists. | [1] |
| Primary Human Islets | Protection of pancreatic islet viability | 0.15 µM | 1-7 hours | Significantly protects islet viability and alleviates cell damage by inhibiting pro-inflammatory factors and tissue factor expression. | [1] |
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance of HNG Cells
Note: The specific characteristics and origin of "HNG cells" are not widely documented in publicly available resources. The following is a general protocol for adherent or suspension cell lines and should be adapted based on the specific requirements of the HNG cell line, which may be a human natural killer cell line based on related research contexts.
-
Medium Preparation: Prepare the complete growth medium as recommended for the specific cell line (e.g., Alpha Minimum Essential Medium or RPMI 1640) supplemented with fetal bovine serum (FBS), horse serum, L-glutamine, and necessary growth factors like IL-2 if it is an NK cell line.[3]
-
Cell Thawing: Thaw the cryopreserved vial of HNG cells rapidly in a 37°C water bath.
-
Initial Seeding: Transfer the thawed cells to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at a low speed (e.g., 125 x g for 5-7 minutes) to pellet the cells.
-
Culturing: Resuspend the cell pellet in fresh complete growth medium and transfer to a T-75 culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Monitor cell growth and subculture as needed to maintain optimal cell density. For suspension cells, this may involve adding fresh medium, while adherent cells will require detachment with trypsin-EDTA.
Protocol 2: Treatment of HNG Cells with this compound
-
Cell Seeding: Seed HNG cells in appropriate culture plates (e.g., 6-well or 24-well plates) at a density that will allow for the desired confluency at the end of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution with the complete growth medium to achieve the desired final concentration (e.g., 5 µM).
-
Cell Treatment: After the cells have adhered (if applicable) and are in the logarithmic growth phase, remove the existing medium and replace it with the medium containing the desired concentration of this compound. A vehicle control (medium with the same concentration of DMSO without this compound) should be included in parallel.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., up to 96 hours).
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as RNA extraction for miRNA analysis, protein extraction for western blotting, or collection of the supernatant for cytokine analysis.
Protocol 3: Analysis of miRNA Expression
-
RNA Extraction: Extract total RNA from the this compound-treated and control HNG cells using a suitable RNA isolation kit.
-
Reverse Transcription: Perform reverse transcription of the specific miRNAs of interest (miRNA-9, miRNA-125b, miRNA-146a, miRNA-155) into cDNA using a miRNA-specific reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using miRNA-specific primers and a suitable qPCR master mix to quantify the expression levels of the target miRNAs.
-
Data Analysis: Normalize the expression of the target miRNAs to a suitable endogenous control (e.g., a small nuclear RNA). Calculate the fold change in miRNA expression in the this compound-treated cells relative to the vehicle-treated control cells.
Mandatory Visualization
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Experimental workflow for this compound treatment.
References
Application Notes and Protocols for CAY10512: A Potent Inhibitor of TNF-α Induced NF-κB Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10512 is a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) induced Nuclear Factor-kappa B (NF-κB) activation.[1] As a critical signaling pathway in inflammation, immunity, and cell survival, the NF-κB cascade is a key target for therapeutic intervention in a variety of diseases, including inflammatory disorders and cancer. This compound offers a valuable tool for researchers studying the intricacies of this pathway and for professionals in drug development seeking novel anti-inflammatory agents. These application notes provide detailed protocols for utilizing this compound to inhibit TNF-α induced NF-κB activation and quantify its effects using common laboratory techniques.
The canonical NF-κB signaling pathway is initiated by the binding of TNF-α to its receptor (TNFR), leading to the recruitment of adaptor proteins and the subsequent activation of the IκB kinase (IKK) complex. The IKK complex, primarily through its IKKβ subunit, phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB dimer (typically p65/p50). The freed NF-κB then translocates to the nucleus, where it binds to specific DNA response elements and initiates the transcription of a wide range of pro-inflammatory and survival genes. This compound exerts its inhibitory effect by targeting the IKKβ subunit, thereby preventing the phosphorylation and subsequent degradation of IκBα, which ultimately blocks NF-κB nuclear translocation and activation.
Data Presentation
The inhibitory activity of this compound on TNF-α induced NF-κB activation has been quantified, demonstrating its high potency.
| Compound | Assay | Cell Line | Stimulant | IC50 |
| This compound | NF-κB Activation | - | TNF-α | 0.15 µM[1] |
Signaling Pathway Diagram
Caption: TNF-α induced NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This compound Preparation
For in vitro experiments, this compound should be dissolved in an organic solvent such as DMSO or ethanol (B145695). A stock solution can be prepared and then diluted to the desired final concentration in cell culture medium. It is important to ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5% DMSO). This compound is soluble in DMSO at approximately 2 mg/mL and in ethanol at approximately 0.5 mg/mL.[2]
NF-κB Luciferase Reporter Gene Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
Complete culture medium (e.g., DMEM with 10% FBS and penicillin/streptomycin)
-
This compound stock solution (in DMSO)
-
Recombinant human TNF-α
-
White, opaque 96-well cell culture plates
-
Luciferase assay reagent (e.g., Promega ONE-Glo™)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 NF-κB reporter cells into a white, opaque 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range to test is 0.01 µM to 10 µM to generate a dose-response curve. Remove the culture medium from the wells and add 50 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO). Incubate for 1 hour at 37°C.
-
TNF-α Stimulation: Prepare a working solution of TNF-α in complete culture medium at a concentration of 20 ng/mL. Add 50 µL of the TNF-α solution to all wells except for the unstimulated control wells (add 50 µL of medium instead). The final concentration of TNF-α will be 10 ng/mL.
-
Incubation: Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.[3][4]
-
Lysis and Luminescence Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of luciferase assay reagent to each well. Mix gently and incubate for 10-15 minutes at room temperature. Measure luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α stimulated control. Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
Caption: Experimental workflow for the NF-κB luciferase reporter assay.
Western Blot for Phosphorylated IκBα (p-IκBα)
This method directly assesses the upstream event in NF-κB activation – the phosphorylation of IκBα.
Materials:
-
HEK293 or other suitable cells (e.g., HeLa, A549)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Recombinant human TNF-α
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-IκBα (Ser32), anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for 1 hour.
-
TNF-α Stimulation: Stimulate the cells with TNF-α (10-20 ng/mL) for 15-30 minutes. Include an unstimulated control and a TNF-α only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil for 5 minutes. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-p-IκBα) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add ECL detection reagent.
-
Imaging and Analysis: Capture the chemiluminescent signal. Strip the membrane and re-probe for total IκBα and a loading control (β-actin) to normalize the data. Quantify band intensities using densitometry software.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a technique to detect the binding of NF-κB to a labeled DNA probe, indicating its activation and nuclear translocation.
Materials:
-
Cells (e.g., HEK293, HeLa)
-
This compound and TNF-α
-
Nuclear extraction buffer kit
-
Biotin- or radiolabeled NF-κB consensus oligonucleotide probe
-
Unlabeled (cold) NF-κB probe
-
Poly(dI-dC)
-
EMSA binding buffer
-
Native polyacrylamide gel
-
TBE buffer
-
Detection system (chemiluminescent or radioactive)
Protocol:
-
Cell Treatment and Nuclear Extraction: Treat cells with this compound and/or TNF-α as described for the Western blot protocol. Harvest the cells and prepare nuclear extracts according to the manufacturer's instructions.
-
Binding Reaction: In a microfuge tube, combine the nuclear extract (5-10 µg), poly(dI-dC), and EMSA binding buffer. For competition assays, add a 100-fold molar excess of unlabeled NF-κB probe 10 minutes before adding the labeled probe.
-
Probe Incubation: Add the labeled NF-κB probe to the reaction mixture and incubate for 20-30 minutes at room temperature.
-
Electrophoresis: Load the samples onto a native polyacrylamide gel and run the electrophoresis in TBE buffer.
-
Detection: Transfer the DNA-protein complexes to a membrane (for biotin-labeled probes) and detect using a chemiluminescent substrate, or expose the gel to X-ray film (for radiolabeled probes). A decrease in the shifted band in the presence of this compound indicates inhibition of NF-κB DNA binding.
Conclusion
This compound is a valuable research tool for investigating the TNF-α/NF-κB signaling pathway. Its high potency in inhibiting TNF-α induced NF-κB activation makes it suitable for a range of cellular assays. The protocols provided here offer a starting point for researchers to explore the effects of this compound in various experimental systems. Further characterization of its direct interaction with IKKβ and its selectivity profile will provide a more complete understanding of its mechanism of action.
References
Application Notes and Protocols for CAY10512 Treatment of BV-2 Microglial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10512 is a potent analog of resveratrol, a naturally occurring polyphenol known for its anti-inflammatory and antioxidant properties.[1][2] this compound exhibits significantly greater potency, particularly as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3][4] The IC₅₀ value for the inhibition of TNFα-induced NF-κB activation by this compound is 0.15 µM, which is substantially more potent than resveratrol's IC₅₀ of 20 µM.[1][3] In the context of neuroinflammation, microglial cells like the murine BV-2 cell line are central players.[3] Activation of these cells leads to the production of pro-inflammatory mediators, a process often regulated by the NF-κB pathway. This compound has been shown to inhibit the expression of pro-inflammatory factors in BV-2 cells, making it a valuable tool for studying neuroinflammatory processes and for the development of novel therapeutics.[4]
These application notes provide detailed protocols for utilizing this compound to study its anti-inflammatory effects on BV-2 microglial cells. The protocols cover cell culture, induction of an inflammatory response, and subsequent analysis of key inflammatory markers and signaling pathways.
Data Presentation
The following tables summarize expected quantitative data from experiments using this compound to treat BV-2 microglial cells stimulated with an inflammatory agent like Lipopolysaccharide (LPS).
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated BV-2 Cells
| Treatment Group | IL-6 Concentration (pg/mL) | TNF-α Concentration (pg/mL) |
| Vehicle Control | Baseline | Baseline |
| LPS (100 ng/mL) | High | High |
| LPS + this compound (0.1 µM) | Moderately Reduced | Moderately Reduced |
| LPS + this compound (0.25 µM) | Significantly Reduced | Significantly Reduced |
| LPS + this compound (0.5 µM) | Strongly Reduced | Strongly Reduced |
Table 2: Effect of this compound on Nitric Oxide Production and iNOS Expression in LPS-Stimulated BV-2 Cells
| Treatment Group | Nitric Oxide (µM) | iNOS Protein Expression (Fold Change) |
| Vehicle Control | Baseline | 1.0 |
| LPS (100 ng/mL) | High | >10.0 |
| LPS + this compound (0.1 µM) | Moderately Reduced | Reduced |
| LPS + this compound (0.25 µM) | Significantly Reduced | Significantly Reduced |
| LPS + this compound (0.5 µM) | Strongly Reduced | Strongly Reduced |
Table 3: Effect of this compound on BV-2 Cell Viability
| Treatment Group | Cell Viability (%) |
| Vehicle Control | 100 |
| This compound (0.1 µM) | ~100 |
| This compound (0.25 µM) | ~100 |
| This compound (0.5 µM) | ~100 |
| This compound (1.0 µM) | ~100 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for investigating the effects of this compound on BV-2 cells.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
BV-2 Microglial Cell Culture
This protocol outlines the standard procedure for maintaining BV-2 cells.
-
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Prepare complete growth medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture BV-2 cells in T-75 flasks with complete growth medium.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant, resuspend the cell pellet in fresh complete growth medium, and plate into new flasks at a 1:3 to 1:6 split ratio.
-
Assessment of this compound Cytotoxicity
This protocol uses the MTT assay to determine the non-toxic concentration range of this compound.
-
Materials:
-
BV-2 cells
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Protocol:
-
Seed BV-2 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium (e.g., 0.1, 0.25, 0.5, 1, 2.5, 5 µM). Include a vehicle control (DMSO concentration matched to the highest this compound dose).
-
Replace the medium in the wells with the this compound dilutions or vehicle control.
-
Incubate for 24 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Inhibition of Pro-inflammatory Mediators
This protocol details the treatment of BV-2 cells with this compound and LPS to measure its effect on nitric oxide and cytokine production.
-
Materials:
-
BV-2 cells seeded in 24-well plates (2 x 10⁵ cells/well)
-
Serum-free DMEM
-
This compound stock solution
-
LPS stock solution (from E. coli)
-
Griess Reagent System for Nitrite (B80452) Determination
-
ELISA kits for mouse TNF-α and IL-6
-
-
Protocol:
-
Seed BV-2 cells and allow them to adhere overnight.
-
Replace the medium with serum-free DMEM for 4-6 hours to starve the cells.
-
Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 0.1, 0.25, 0.5 µM) or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a vehicle-only control group (no LPS, no this compound) and an LPS-only group.
-
After incubation, collect the cell culture supernatants and store them at -80°C for later analysis.
-
Nitric Oxide (NO) Measurement: Use the Griess Reagent System to measure the nitrite concentration in the supernatants according to the manufacturer's instructions.
-
Cytokine Measurement: Use the respective ELISA kits to quantify the concentrations of TNF-α and IL-6 in the supernatants, following the manufacturer's protocols.
-
Analysis of NF-κB Pathway Activation by Western Blot
This protocol assesses the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of NF-κB p65.
-
Materials:
-
BV-2 cells seeded in 6-well plates (1 x 10⁶ cells/well)
-
Serum-free DMEM
-
This compound and LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Nuclear/Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin, anti-Lamin B1
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat cells as described in Protocol 3, but use a shorter LPS stimulation time (e.g., 30-60 minutes) optimal for observing IκBα phosphorylation and p65 translocation.
-
For total protein (IκBα phosphorylation): a. Wash cells with ice-cold PBS and lyse with RIPA buffer. b. Quantify protein concentration using the BCA assay. c. Perform SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-IκBα, total IκBα, and β-actin (as a loading control).
-
For nuclear translocation (p65): a. Use a nuclear/cytoplasmic extraction kit to separate nuclear and cytoplasmic fractions according to the manufacturer's protocol. b. Quantify protein concentration for each fraction. c. Perform Western blot on both fractions. Probe for p65. Use β-actin as a cytoplasmic loading control and Lamin B1 as a nuclear loading control.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity to determine the relative protein expression levels.
-
References
Application of CAY10512 for the Protection of Primary Human Islets from Inflammatory Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary human islets are essential for diabetes research and transplantation. However, they are highly susceptible to damage from pro-inflammatory cytokines, which are implicated in both type 1 and type 2 diabetes, as well as in the peri-transplant period. The activation of the nuclear factor-kappa B (NF-κB) signaling pathway is a critical mediator of this cytokine-induced islet dysfunction and apoptosis. CAY10512 has been identified as a potent inhibitor of the NF-κB pathway, offering a promising strategy to protect human islets from inflammatory stress and improve their viability and function. This document provides detailed application notes and protocols for the use of this compound in primary human islet research.
Mechanism of Action
This compound functions as an inhibitor of the NF-κB signaling cascade. In the presence of pro-inflammatory stimuli such as TNF-α and IL-1β, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This process releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and pro-apoptotic factors. This compound is understood to interfere with this pathway, potentially by inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and mitigating the downstream inflammatory and apoptotic responses.
Quantitative Data Summary
The following table summarizes the reported effects of this compound in protecting primary human islets from inflammatory cytokine-induced damage.
| Parameter | Effective Concentration | Observed Effect |
| Islet Viability | 0.15 µM | Significantly protects pancreatic islet viability and alleviates islet cell damage. |
| Pro-inflammatory Factors | 0.15 µM | Inhibits the increase of pro-inflammatory factors. While specific percentage reductions for each cytokine in human islets with this compound are not detailed in the provided search results, NF-κB inhibition is known to reduce the expression and secretion of cytokines like TNF-α, IL-6, IL-8, and MCP-1.[1] |
| Tissue Factor (TF) Expression | 0.15 µM | Inhibits the expression of tissue factor TF, which is involved in coagulation and inflammation. |
Signaling Pathway Diagram
Caption: NF-κB signaling pathway in pancreatic islets and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Induction of Inflammation in Primary Human Islets
This protocol describes how to induce an inflammatory state in cultured primary human islets to study the protective effects of this compound.
Materials:
-
Primary human islets
-
CMRL-1066 culture medium (or other suitable islet culture medium) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant human TNF-α
-
Recombinant human IL-1β
-
Recombinant human IFN-γ
-
This compound (stock solution in DMSO)
-
Sterile, non-treated culture plates
Procedure:
-
Culture primary human islets in supplemented culture medium at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for recovery after isolation and shipping.
-
Count the islets and seed an appropriate number (e.g., 50-100 islet equivalents, IEQ) per well in a multi-well plate.
-
Pre-incubate the islets with the desired concentration of this compound (e.g., 0.15 µM) or vehicle control (DMSO) for 1-2 hours.
-
Prepare a cytokine cocktail in the culture medium. A commonly used combination is 50 U/mL IL-1β, 1000 U/mL IFN-γ, and 10 ng/mL TNF-α.[2][3] The exact concentrations may need to be optimized for your specific islet preparations.
-
Add the cytokine cocktail to the wells containing the islets and this compound or vehicle.
-
Incubate the islets for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
At the end of the incubation period, collect the culture supernatant for cytokine analysis (Protocol 3) and the islets for viability or apoptosis assays (Protocol 2).
Protocol 2: Assessment of Islet Viability and Apoptosis
This protocol provides methods to quantify the protective effects of this compound on islet viability and apoptosis following an inflammatory challenge.
A. Islet Viability Assessment (FDA/PI Staining)
Materials:
-
Fluorescein diacetate (FDA) stock solution (5 mg/mL in acetone)
-
Propidium iodide (PI) stock solution (1 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Gently wash the treated islets twice with PBS.
-
Prepare a staining solution of 2 µg/mL FDA and 10 µg/mL PI in PBS.
-
Incubate the islets in the staining solution for 5-10 minutes at room temperature, protected from light.
-
Wash the islets twice with PBS.
-
Immediately visualize the islets under a fluorescence microscope using appropriate filters for green (live cells) and red (dead cells) fluorescence.
-
Quantify the percentage of viable islets by image analysis.
B. Apoptosis Assessment (Caspase-3 Activity Assay)
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit
-
Lysis buffer (provided in the kit)
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric)
-
Microplate reader
Procedure:
-
Collect the treated islets by centrifugation.
-
Wash the islets with cold PBS.
-
Lyse the islets using the provided lysis buffer according to the manufacturer's instructions. This typically involves incubation on ice followed by centrifugation to pellet cell debris.[4][5][6]
-
Determine the protein concentration of the islet lysates.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate to each well.[7]
-
Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit manufacturer.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[4]
-
Calculate the caspase-3 activity relative to the control group.
Protocol 3: Measurement of Cytokine Secretion by ELISA
This protocol describes the quantification of pro-inflammatory cytokines in the islet culture supernatant.
Materials:
-
ELISA kits for human TNF-α, IL-6, IL-8, and MCP-1
-
Culture supernatants collected from Protocol 1
-
Microplate reader
Procedure:
-
Centrifuge the collected culture supernatants to remove any cellular debris.
-
Perform the ELISA for each cytokine according to the manufacturer's protocol. This typically involves the following steps: a. Coating a 96-well plate with a capture antibody. b. Blocking the plate to prevent non-specific binding. c. Adding the culture supernatants and standards to the wells. d. Incubating with a detection antibody. e. Adding an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP). f. Adding a substrate to produce a colorimetric or chemiluminescent signal.[8][9][10][11]
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by comparing the readings to the standard curve.
Experimental Workflow Diagram
Caption: Workflow for evaluating the protective effects of this compound on human islets.
References
- 1. Palmitate induces a pro-inflammatory response in human pancreatic islets that mimics CCL2 expression by beta cells in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Activation of NF-κB-Inducing Kinase in Islet β Cells Causes β Cell Failure and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Pancreatic β-Cell Response to Increased Metabolic Demand and to Pharmacologic Secretagogues Requires EPAC2A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleck.co.jp [selleck.co.jp]
- 10. Validation of Methodologies for Quantifying Isolated Human Islets: an Islet Cell Resources Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for CAY10512 in Pro-inflammatory Cytokine Release Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10512 is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a cornerstone of the inflammatory response, playing a critical role in the transcription of a wide array of pro-inflammatory genes, including those for cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemoattractant protein-1 (MCP-1)[1]. Dysregulation of the NF-κB pathway is implicated in a multitude of inflammatory diseases, making it a key target for therapeutic intervention. This compound offers a valuable tool for researchers studying the mechanisms of inflammation and for professionals in drug development exploring novel anti-inflammatory agents. These application notes provide a comprehensive overview of the use of this compound for studying pro-inflammatory cytokine release, including its mechanism of action, experimental protocols, and data presentation.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling cascade. This pathway is typically initiated by stimuli such as bacterial lipopolysaccharide (LPS) or pro-inflammatory cytokines like TNF-α and IL-1β, which activate Toll-like receptors (TLRs) or cytokine receptors. This activation leads to the recruitment of adaptor proteins and the subsequent activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (commonly p65/p50), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines and other inflammatory mediators. This compound intervenes in this pathway, preventing the nuclear translocation of NF-κB and thereby suppressing the expression of NF-κB-dependent genes[1].
Figure 1: Simplified signaling pathway of NF-κB activation and its inhibition by this compound.
Data Presentation
The following tables summarize the available quantitative and qualitative data on the effects of this compound on pro-inflammatory cytokine and miRNA expression.
Table 1: Effect of this compound on Pro-inflammatory Cytokine and Mediator Expression
| Cell Type | Stimulus | This compound Concentration | Incubation Time | Measured Cytokines/Mediators | Observed Effect |
| Primary Human Islets | - | 0.15 µM | 1-7 h | TNF-α, MCP-1, IL-8, IL-6 | Prevented the increase of these pro-inflammatory factors[1]. |
| BV-2 Microglial Cells | Aldosterone | 0.25 µM | 25 h | IL-6 mRNA | Completely blocked the upregulation[1]. |
| BV-2 Microglial Cells | 11-dehydrocorticosterone | 0.25 µM | 25 h | TNFR2 mRNA | Completely blocked the upregulation[1]. |
Table 2: Effect of this compound on NF-κB-sensitive Pro-inflammatory miRNA Expression
| Cell Type | Stimulus | This compound Concentration | Incubation Time | Measured miRNAs | Observed Effect |
| HNG (Human Neural Glial) Cells | AD-ECF (Alzheimer's Disease Extracellular Fluid) | 5 µM | 0-96 h | miRNA-9, miRNA-125b, miRNA-146a, miRNA-155 | Effectively inhibited the upregulation of these miRNAs[1]. |
Experimental Protocols
The following protocols provide detailed methodologies for studying the effect of this compound on pro-inflammatory cytokine release in vitro.
Protocol 1: Inhibition of LPS-Induced Cytokine Release in BV-2 Microglial Cells
This protocol describes a method to assess the ability of this compound to inhibit the release of pro-inflammatory cytokines from BV-2 murine microglial cells stimulated with lipopolysaccharide (LPS).
Materials:
-
BV-2 murine microglial cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
Spectrophotometer (for ELISA)
Procedure:
-
Cell Culture:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest BV-2 cells and seed them into 96-well plates at a density of 5 x 10^4 cells/well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL (or a pre-determined optimal concentration). Do not add LPS to the negative control wells.
-
Incubate the plate for 24 hours at 37°C.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
Store the supernatants at -80°C until cytokine analysis.
-
-
Cytokine Measurement:
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
If a dose-response is observed, the IC50 value can be calculated using appropriate software (e.g., GraphPad Prism).
-
Figure 2: General experimental workflow for assessing the inhibitory effect of this compound on cytokine release.
Protocol 2: Inhibition of Aldosterone-Induced IL-6 Expression in BV-2 Microglial Cells
This protocol is adapted from a study where this compound was shown to block aldosterone-induced IL-6 mRNA upregulation in BV-2 cells[1].
Materials:
-
BV-2 murine microglial cells
-
DMEM with high glucose
-
Charcoal-stripped FBS
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Aldosterone (stock solution in ethanol (B145695) or DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for mouse IL-6 and a housekeeping gene (e.g., GAPDH)
-
6-well cell culture plates
-
Real-time PCR system
Procedure:
-
Cell Culture:
-
Culture BV-2 cells in DMEM with high glucose supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin. Charcoal-stripped FBS is used to minimize the influence of endogenous steroids.
-
-
Cell Seeding:
-
Seed BV-2 cells into 6-well plates at a density of 5 x 10^5 cells/well and allow them to attach overnight.
-
-
Treatment:
-
The following day, replace the medium with fresh medium containing either:
-
Vehicle control (e.g., DMSO)
-
Aldosterone (final concentration, e.g., 1 µM)
-
This compound (final concentration 0.25 µM) + Aldosterone (1 µM)
-
This compound alone (0.25 µM)
-
-
Incubate the cells for 25 hours at 37°C[1].
-
-
RNA Extraction and cDNA Synthesis:
-
After incubation, wash the cells with PBS and lyse them directly in the well using the lysis buffer from an RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a real-time PCR system to measure the relative expression levels of IL-6 mRNA.
-
Use primers specific for mouse IL-6 and a stable housekeeping gene for normalization.
-
Run each sample in triplicate.
-
-
Data Analysis:
-
Calculate the relative expression of IL-6 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control group.
-
Determine the extent to which this compound blocks the aldosterone-induced upregulation of IL-6 mRNA.
-
Conclusion
References
Application Notes and Protocols for In Vivo Delivery of CAY10512
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10512 is a potent, cell-permeable inhibitor of nuclear factor-kappa B (NF-κB) signaling. As a synthetic analog of resveratrol, it offers significantly higher potency in its inhibitory action.[1] The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and immune function, making this compound a valuable tool for in vivo research in areas such as neuroinflammation and islet transplantation.[1][2] This document provides detailed application notes and protocols for the in vivo delivery of this compound, based on its physicochemical properties and established methodologies for similar hydrophobic small molecules.
Disclaimer: The following protocols are proposed based on the available chemical data for this compound and common practices for in vivo compound administration. As there are no publicly available, peer-reviewed studies detailing the specific in vivo administration of this compound, these protocols should be considered as a starting point for study design and optimization. Researchers should conduct dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific animal model and experimental conditions.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing appropriate in vivo delivery formulations.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃FO | MedchemExpress |
| Molecular Weight | 228.3 g/mol | MedchemExpress |
| Appearance | Crystalline solid | Cayman Chemical |
| Solubility | ||
| DMSO | ~2 mg/mL | Cayman Chemical |
| Ethanol | ~0.5 mg/mL | Cayman Chemical |
| Dimethyl formamide (B127407) (DMF) | ~3 mg/mL | Cayman Chemical |
| Water | Sparingly soluble | Cayman Chemical |
In Vivo Delivery Protocols
The hydrophobic nature of this compound necessitates the use of specific vehicles for effective in vivo delivery. The choice of administration route will depend on the research question, the target tissue, and the desired pharmacokinetic profile.
Protocol 1: Intraperitoneal (IP) Injection
Intraperitoneal injection is a common route for systemic administration of small molecules in preclinical rodent models.
Vehicle Formulation:
A common vehicle for hydrophobic compounds administered via IP injection is a mixture of Dimethyl Sulfoxide (DMSO) and a solubilizing agent, further diluted in a sterile vehicle like saline or corn oil.
Recommended Vehicle Composition:
-
Option 1 (Aqueous-based): 5-10% DMSO, 40% PEG400, 5% Tween 80, and 45-50% sterile saline.
-
Option 2 (Oil-based): 10% DMSO in sterile corn oil.
Experimental Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Gently warm and vortex to ensure complete dissolution.
-
-
Preparation of Dosing Solution (Aqueous-based):
-
For a final concentration of 1 mg/mL, add 50 µL of the 20 mg/mL this compound stock solution to 400 µL of PEG400.
-
Vortex thoroughly.
-
Add 50 µL of Tween 80 and vortex again.
-
Bring the final volume to 1 mL with sterile saline.
-
The final vehicle composition will be 5% DMSO, 40% PEG400, 5% Tween 80, and 50% saline.
-
-
Preparation of Dosing Solution (Oil-based):
-
For a final concentration of 1 mg/mL, add 50 µL of the 20 mg/mL this compound stock solution to 950 µL of sterile corn oil.
-
Vortex thoroughly to ensure a uniform suspension.
-
-
Animal Dosing:
-
Administer the prepared this compound solution to the animal via intraperitoneal injection.
-
The injection volume should be calculated based on the animal's body weight (typically 5-10 mL/kg for mice).
-
A dose-ranging study is recommended to determine the optimal dose (e.g., starting with 1, 5, and 10 mg/kg).
-
Workflow for Intraperitoneal Injection Protocol
Caption: Workflow for the in vivo delivery of this compound via intraperitoneal injection.
Protocol 2: Oral Gavage
Oral gavage is a standard method for oral administration of compounds in preclinical studies.
Vehicle Formulation:
For oral administration, a suspension of this compound in a vehicle containing a suspending agent is recommended.
Recommended Vehicle Composition:
-
0.5% (w/v) Methylcellulose (B11928114) in sterile water with 0.1% Tween 80.
Experimental Protocol:
-
Preparation of Vehicle:
-
Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring to create a uniform suspension.
-
Add 100 µL of Tween 80 and continue to stir until fully dispersed.
-
-
Preparation of Dosing Suspension:
-
Weigh the required amount of this compound.
-
Triturate the this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle to the paste while stirring to achieve the desired final concentration (e.g., 1 mg/mL).
-
-
Animal Dosing:
-
Administer the this compound suspension to the animal using a gavage needle.
-
The administration volume will depend on the animal's weight (typically 5-10 mL/kg for mice).
-
A dose-ranging study is recommended (e.g., starting with 5, 10, and 25 mg/kg).
-
Protocol 3: Intravenous (IV) Injection
Intravenous injection allows for direct systemic administration and 100% bioavailability. This route is suitable for mechanistic studies requiring precise control over plasma concentrations.
Vehicle Formulation:
Due to the poor aqueous solubility of this compound, a co-solvent system is necessary for IV administration. The final solution must be clear and free of precipitates.
Recommended Vehicle Composition:
-
10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
Experimental Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
-
Preparation of Dosing Solution:
-
For a final concentration of 0.5 mg/mL, add 50 µL of the 10 mg/mL this compound stock solution to 400 µL of PEG300.
-
Vortex thoroughly.
-
Add 50 µL of Tween 80 and vortex again.
-
Bring the final volume to 1 mL with sterile saline.
-
Crucially, the final solution must be visually inspected for any precipitation. If precipitation occurs, the formulation needs to be adjusted.
-
-
Animal Dosing:
-
Administer the this compound solution via tail vein injection in mice or another appropriate vein in other species.
-
The injection volume should be low (typically 2-5 mL/kg for mice) and administered slowly.
-
A dose-ranging study is essential, starting with lower doses (e.g., 0.5, 1, and 2.5 mg/kg).
-
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway by targeting the IKK complex.
Considerations for In Vivo Studies
-
Animal Models: The choice of animal model is critical. For neuroinflammation studies, models such as lipopolysaccharide (LPS)-induced neuroinflammation or experimental autoimmune encephalomyelitis (EAE) may be appropriate. For islet transplantation studies, streptozotocin (B1681764) (STZ)-induced diabetic models are commonly used.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): It is highly recommended to conduct PK studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound with the chosen formulation and route of administration. PD studies will help to correlate the drug concentration with the biological effect (e.g., reduction in inflammatory markers).
-
Toxicity: Acute and chronic toxicity studies are essential to establish the safety profile of this compound. Monitor animals for changes in body weight, food and water intake, and general behavior. Histopathological analysis of major organs should be performed at the end of the study.
-
Controls: Appropriate vehicle controls are crucial in all experiments to ensure that the observed effects are due to this compound and not the delivery vehicle.
Summary of Proposed Starting Doses
The following table provides a summary of suggested starting doses for different administration routes in mice. These are estimations and must be validated experimentally.
| Administration Route | Vehicle | Suggested Starting Dose Range (mg/kg) |
| Intraperitoneal (IP) | 5-10% DMSO, 40% PEG400, 5% Tween 80 in saline OR 10% DMSO in corn oil | 1 - 10 |
| Oral Gavage | 0.5% Methylcellulose with 0.1% Tween 80 in water | 5 - 25 |
| Intravenous (IV) | 10% DMSO, 40% PEG300, 5% Tween 80 in saline | 0.5 - 2.5 |
References
Troubleshooting & Optimization
Preventing CAY10512 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of CAY10512 precipitation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a potent analog of resveratrol (B1683913) and a highly effective inhibitor of NF-κB activation.[1][2][3] Like many small molecule inhibitors, this compound is a hydrophobic compound, which results in limited solubility in water-based solutions such as cell culture media and buffers.[4] This poor aqueous solubility can lead to precipitation, which alters the effective concentration of the compound in your experiment and can yield inaccurate and irreproducible results.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents.[4] The choice of solvent will depend on the experimental requirements, particularly the tolerance of the biological system to the solvent. Dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) are commonly used solvents for this compound.[1][4]
Q3: How should I prepare an aqueous working solution of this compound to minimize precipitation?
Due to its low solubility in aqueous buffers, it is not recommended to dissolve this compound directly in them.[4] The suggested method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer of choice.[4]
Q4: What is the recommended storage condition for this compound solutions?
Stock solutions of this compound in organic solvents should be stored at -20°C.[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day due to potential precipitation and degradation.[4]
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues and provides solutions for preventing this compound precipitation in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of organic stock solution into aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Lower the final concentration of this compound in the working solution.- Increase the proportion of the organic co-solvent if the experimental system allows, ensuring the final solvent concentration is not toxic to the cells. |
| Improper mixing technique. | - Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or swirling to ensure rapid and uniform dispersion. | |
| Cloudiness or visible particles appear in the cell culture media during the experiment. | The compound is precipitating out of the solution over time due to instability. | - Prepare fresh aqueous working solutions of this compound for each experiment.- Consider the use of a carrier protein like bovine serum albumin (BSA) in the medium, which can sometimes help to maintain the solubility of hydrophobic compounds. |
| Interaction with media components. | - Test the solubility and stability of this compound in your specific cell culture medium before conducting the main experiment. Some media components can interact with the compound and reduce its solubility. | |
| Inconsistent experimental results. | Variable concentrations of soluble this compound due to precipitation. | - Visually inspect your working solutions for any signs of precipitation before each use.- If precipitation is observed, consider preparing a fresh solution or using one of the solubilization enhancement techniques mentioned below. |
Quantitative Data Summary
The solubility of this compound in various solvents is summarized in the table below. This data is crucial for preparing appropriate stock and working solutions.
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~3 mg/mL[1][4] |
| Dimethyl sulfoxide (DMSO) | ~2 mg/mL[1][4] |
| Ethanol | ~0.5 mg/mL[1][4] |
| DMF:PBS (pH 7.2) (1:2) | ~0.3 mg/mL[1][4] |
Experimental Protocols
Protocol for Preparing an Aqueous Working Solution of this compound
This protocol details the recommended procedure for preparing a working solution of this compound in an aqueous buffer to minimize the risk of precipitation.
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a suitable organic solvent (e.g., DMF) to achieve a high concentration (e.g., 10 mg/mL).
-
Ensure the compound is completely dissolved by vortexing. Gentle warming to 37°C can be applied if necessary.
-
-
Prepare the Aqueous Working Solution:
-
Warm the aqueous buffer (e.g., PBS or cell culture medium) to the experimental temperature (e.g., 37°C).
-
While gently vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the desired final concentration.
-
Continue to mix for a few minutes to ensure homogeneity.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness.
-
If the solution is clear, it is ready for use. Use the freshly prepared solution immediately for best results.
-
Visualizations
Caption: Workflow for preparing this compound aqueous solutions.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility enhancement techniques [wisdomlib.org]
- 3. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 4. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
Optimizing CAY10512 incubation time for experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing CAY10512 incubation time for successful experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on the impact of incubation time.
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Incubation time is too short for this compound to effectively inhibit the NF-κB pathway. | Increase the incubation time. Depending on the cell type and the specific endpoint being measured, this could range from a few hours to 96 hours.[1] Consider performing a time-course experiment to determine the optimal duration. |
| Concentration of this compound is too low. | Increase the concentration of this compound. The effective concentration can range from 0.15 µM to 5 µM.[1] A dose-response experiment is recommended to identify the optimal concentration for your specific experimental setup. | |
| High cell toxicity or unexpected off-target effects | Incubation time is too long, leading to cellular stress and toxicity. | Reduce the incubation time. It is crucial to distinguish between the intended inhibitory effects and non-specific toxicity. |
| Concentration of this compound is too high. | Decrease the concentration of this compound. Use the lowest effective concentration to minimize potential toxicity. | |
| Inconsistent results between experiments | Variation in incubation times or other experimental parameters. | Standardize all experimental protocols, including seeding density, treatment duration, and reagent preparation. Ensure consistent timing for all steps. |
| Cell confluence or passage number affecting cellular response. | Maintain consistent cell culture conditions, including cell density at the time of treatment and using cells within a specific passage number range. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound?
A1: The optimal incubation time for this compound is highly dependent on the cell type, the concentration of the compound, and the specific biological question being investigated. Based on available data, incubation times can range from 1 hour to 96 hours.[1] For initial experiments, a 24-hour incubation period is a reasonable starting point. However, it is strongly recommended to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to determine the ideal incubation time for your specific experimental model.
Q2: How does this compound work?
A2: this compound is a potent inhibitor of the NF-κB (nuclear factor-kappa B) signaling pathway.[1][2] NF-κB is a key regulator of genes involved in inflammation, immunity, and cell survival.[2] By inhibiting this pathway, this compound can suppress the production of pro-inflammatory cytokines and other inflammatory mediators.[1]
Q3: What are the common applications of this compound?
A3: this compound is frequently used in research related to neuroinflammation, islet transplantation, and microRNA regulation.[1] It has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α, IL-6, IL-8, and MCP-1.[1]
Q4: How should I prepare and store this compound?
A4: this compound should be stored at -20°C.[2] For experimental use, it is typically dissolved in a solvent like DMSO to create a stock solution, which can then be further diluted in cell culture medium to the desired final concentration. Refer to the manufacturer's datasheet for specific solubility information.
Quantitative Data Summary
The following table summarizes reported experimental conditions for this compound, highlighting the range of incubation times and concentrations used in various studies.
| Cell Type/Model | Concentration | Incubation Time | Observed Effect | Reference |
| HNG cells (stimulated by AD-ECF) | 5 µM | 0-96 hours | Inhibition of miRNA-9, miRNA-125b, miRNA146a, and miRNA-155 upregulation. | [1] |
| Primary human islets | 0.15 µM | 1-7 hours | Protected pancreatic islet viability and reduced cell damage by inhibiting pro-inflammatory factors. | [1] |
| BV-2 cells (stimulated by MR agonists) | 0.25 µM | 25 hours | Inhibited the gene and protein expression of pro-inflammatory factor IL-6 and inflammatory receptor TNFR2. | [1] |
| General NF-κB Inhibition (TNFα-induced) | IC₅₀ = 0.15 µM | Not Specified | Inhibition of TNFα-induced activation of NF-κB. | [2] |
Experimental Protocols
General Protocol for this compound Treatment of Adherent Cells
-
Cell Seeding: Plate cells in a suitable multi-well plate at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the end of the experiment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of this compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
Endpoint Analysis: Following incubation, perform the desired downstream analysis, such as a cell viability assay (e.g., MTT or WST-1), cytokine measurement (e.g., ELISA), or gene expression analysis (e.g., qPCR).
Protocol for Time-Course Experiment to Optimize Incubation Time
-
Cell Seeding: Seed cells evenly across multiple plates or in a sufficient number of wells in larger plates to accommodate all time points and treatment conditions.
-
Treatment: Treat the cells with a chosen concentration of this compound and a vehicle control as described in the general protocol.
-
Time-Point Collection: At each designated time point (e.g., 6, 12, 24, 48, 72 hours), harvest the cells or collect the supernatant for analysis.
-
Analysis: Analyze the samples from each time point to determine when the optimal biological response is observed without significant cytotoxicity.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: this compound inhibits the NF-κB signaling pathway.
References
CAY10512 Cytotoxicity and Cell Viability Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting cytotoxicity and cell viability assays using CAY10512. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. It is a substituted trans-stilbene (B89595) analog of resveratrol (B1683913) and is reported to be approximately 100-fold more potent in its antioxidant activity. The half-maximal inhibitory concentration (IC₅₀) for the inhibition of TNFα-induced NF-κB activation by this compound is approximately 0.15 µM, a significant increase in potency compared to resveratrol's IC₅₀ of 20 µM.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). For cell culture experiments, it is advisable to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in the cell culture medium. It is important to ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: Are there known cytotoxicity IC₅₀ values for this compound in various cell lines?
A3: As of the latest available information, specific IC₅₀ values for the direct cytotoxicity of this compound across a broad range of cell lines are not extensively published. The inhibitory concentration for its target (NF-κB) is well-documented, but the concentration at which it induces cell death is likely to be cell-type dependent and requires empirical determination. The provided experimental protocols will guide you in determining the IC₅₀ in your specific cell line.
Q4: Should I expect this compound to be cytotoxic to all cell types?
A4: The cytotoxic effects of NF-κB inhibitors can be highly cell-type and context-dependent. In some cancer cells where NF-κB is constitutively active and promotes survival, its inhibition can lead to apoptosis. However, in other cell types, NF-κB inhibition alone may not be sufficient to induce cell death but may sensitize the cells to other cytotoxic agents. Therefore, the observed cytotoxicity will depend on the specific role of the NF-κB pathway in the chosen cell line.
Q5: How long should I incubate cells with this compound before assessing viability?
A5: The optimal incubation time will vary depending on the cell type and the specific research question. A typical starting point for cytotoxicity assays is a 24 to 72-hour incubation period. It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your specific model.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding.2. Edge effects in the microplate.3. Inconsistent drug concentration due to pipetting errors. | 1. Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting.2. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.3. Use calibrated pipettes and ensure proper mixing of the compound in the media before adding to the cells. |
| No observable cytotoxicity at expected concentrations | 1. The cell line may be insensitive to NF-κB inhibition-induced cytotoxicity.2. The concentration range of this compound is too low.3. The compound has precipitated out of solution.4. Insufficient incubation time. | 1. Consider using this compound in combination with a known cytotoxic agent to assess for synergistic effects.2. Perform a wider dose-response curve, extending to higher concentrations.3. Visually inspect the culture medium for any signs of precipitation. Ensure the final solvent concentration is not causing the compound to fall out of solution. Prepare fresh dilutions for each experiment.4. Increase the incubation time (e.g., up to 72 hours). |
| High background in the assay | 1. Contamination of the cell culture (e.g., mycoplasma).2. The assay reagent is interacting with the compound or the media components. | 1. Regularly test cell lines for mycoplasma contamination.2. Run a control with media, assay reagent, and this compound (without cells) to check for any direct chemical reactions. |
| Inconsistent results between experiments | 1. Variation in cell health or passage number.2. Degradation of this compound stock solution.3. Inconsistent incubation conditions (CO₂, temperature, humidity). | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding.2. Aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.3. Ensure incubators are properly calibrated and maintained. |
Data Presentation
Quantitative data from cytotoxicity and cell viability assays should be summarized in a clear and structured table. Below is a template for presenting half-maximal inhibitory concentration (IC₅₀) values.
| Cell Line | Assay Type | Incubation Time (hours) | This compound IC₅₀ (µM) |
| e.g., MCF-7 | MTT | 48 | User-determined value |
| e.g., A549 | MTS | 72 | User-determined value |
| e.g., Jurkat | WST-1 | 24 | User-determined value |
Experimental Protocols
The following are detailed methodologies for commonly used cell viability and cytotoxicity assays. These protocols can be adapted to determine the cytotoxic potential of this compound in your specific experimental setup.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells.
Materials:
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This compound stock solution (in DMSO or ethanol)
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96-well flat-bottom sterile tissue culture plates
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Complete cell culture medium
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Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound treatment) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL). Incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 15 minutes.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Protocol 2: MTS/WST-1 Assay for Cell Viability
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) assays are similar to the MTT assay but produce a water-soluble formazan product, simplifying the procedure.
Materials:
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This compound stock solution
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96-well plates
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Complete cell culture medium
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MTS or WST-1 reagent
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Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.
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Reagent Addition: At the end of the incubation period, add 20 µL of the combined MTS/PMS solution or WST-1 reagent to each well.
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Incubation: Incubate the plate for 1-4 hours at 37°C.
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Absorbance Measurement: Measure the absorbance at 490 nm (for MTS) or 450 nm (for WST-1).
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Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.
Mandatory Visualizations
Signaling Pathway
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for determining the cytotoxicity of this compound.
References
Troubleshooting inconsistent results with CAY10512
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when using CAY10512, a potent resveratrol (B1683913) analog and NF-κB inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It functions as a resveratrol analog, exhibiting approximately 100-fold greater antioxidant activity.[1] this compound has been shown to suppress the upregulation of NF-κB-sensitive proinflammatory miRNAs and significantly reduce the release of pro-inflammatory cytokines.[2]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored at -20°C.[3] Stock solutions should be prepared fresh, but if necessary, can be stored at -20°C or below in tightly sealed vials for up to one month. Repeated freeze-thaw cycles should be avoided.
Q3: In which solvents is this compound soluble?
The solubility of this compound in various solvents is provided in the table below. It is crucial to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells, typically below 0.5% for DMSO.[3][4]
Troubleshooting Inconsistent Results
Issue 1: Higher than expected variability between experimental replicates.
High variability in results can stem from several factors, from inconsistent sample handling to compound instability.
Potential Causes & Solutions
| Possible Cause | Suggested Solution |
| Incomplete Solubilization | Ensure complete dissolution of this compound in the stock solution and culture medium. Visually inspect for any precipitate. |
| Inconsistent Cell Health and Density | Use cells within a consistent passage number range and ensure they are healthy and plated at the same density for each experiment.[1][5] Cell density can influence drug efficacy.[5][6] |
| Variable Incubation Times | Maintain precise and consistent timing for this compound treatment, stimulation, and subsequent assay steps. |
| Compound Instability in Media | This compound may be unstable in aqueous solutions at 37°C. Prepare fresh dilutions for each experiment and minimize the time the compound spends in culture medium before being added to cells.[7] |
| Solvent Effects | Ensure the final solvent concentration is identical across all wells, including controls. Even low concentrations of solvents like DMSO can have inhibitory or stimulatory effects on cells.[2][4] |
Issue 2: Lack of expected inhibitory effect on NF-κB activity.
If this compound is not producing the anticipated inhibition of NF-κB, several aspects of the experimental setup should be reviewed.
Potential Causes & Solutions
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The reported IC50 of 0.15 µM is a starting point.[1] |
| Degraded or Inactive Compound | Use a fresh stock of this compound. Verify that it has been stored correctly at -20°C. |
| Insufficient Pre-incubation Time | The inhibitor may require a certain amount of time to enter the cells and engage its target. Optimize the pre-incubation time with this compound before adding the inflammatory stimulus. |
| Cell Permeability Issues | While not commonly reported for this compound, if inhibition is observed in a cell-free assay but not in a cell-based assay, cell permeability could be a factor. |
| Stimulus Degradation | The activity of the NF-κB stimulus (e.g., TNF-α, LPS) can degrade over time. Use fresh or properly stored aliquots for each experiment.[1] |
Issue 3: Observed cytotoxicity or off-target effects.
Unintended cellular toxicity or effects unrelated to NF-κB inhibition can confound experimental results.
Potential Causes & Solutions
| Possible Cause | Suggested Solution |
| High Concentration | High concentrations of small molecule inhibitors can lead to off-target effects and cytotoxicity.[3] Determine the minimum effective concentration through a dose-response curve. |
| Solvent Toxicity | Ensure the final solvent concentration (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%).[3] Always include a solvent-only control. |
| Prolonged Exposure | Continuous exposure to an inhibitor can disrupt normal cellular processes. Reduce the incubation time to the minimum required to observe the desired effect.[3] |
| Off-Target Binding | As a resveratrol analog, this compound may have other cellular targets.[8] To confirm that the observed effect is due to NF-κB inhibition, consider using a rescue experiment or a structurally different NF-κB inhibitor as a control. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMF | ~3 mg/mL |
| DMF:PBS (pH 7.2) (1:2) | ~0.3 mg/mL |
| DMSO | ~2 mg/mL |
| Ethanol | ~0.5 mg/mL |
| Data sourced from Cayman Chemical product information sheet.[3] |
Table 2: this compound In Vitro Activity
| Parameter | Value |
| Target | NF-κB |
| IC50 (TNFα-induced activation) | 0.15 µM |
| Data sourced from Cayman Chemical product information sheet.[1][3] |
Experimental Protocols
Protocol 1: General In Vitro NF-κB Inhibition Assay
This protocol provides a general guideline for assessing the inhibitory effect of this compound on NF-κB activation in a cell-based assay.
Materials:
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This compound
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Appropriate cell line (e.g., HEK293, HeLa)
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Cell culture medium and supplements
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NF-κB stimulus (e.g., TNF-α, LPS)
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Assay reagents for measuring NF-κB activity (e.g., luciferase reporter assay kit, ELISA for phosphorylated p65)
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DMSO (or other suitable solvent)
Procedure:
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Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
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Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
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Incubation: Incubate the cells with this compound for a predetermined time (e.g., 1-2 hours) at 37°C in a CO2 incubator.
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Stimulation: Add the NF-κB stimulus (e.g., TNF-α at a final concentration of 10 ng/mL) to the wells.
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Incubation: Incubate for the optimal time required for NF-κB activation (e.g., 30 minutes for p65 phosphorylation, 6-8 hours for reporter gene expression).
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Assay: Perform the assay to measure NF-κB activity according to the manufacturer's instructions.
Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Potential Adverse Effects of Resveratrol: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of CAY10512
A comprehensive resource for researchers and scientists on the use of CAY10512.
This technical support center provides frequently asked questions and troubleshooting guidance for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It functions as a substituted trans-stilbene (B89595) analog of resveratrol (B1683913) and has been shown to be approximately 100-fold more potent than resveratrol in inhibiting TNFα-induced NF-κB activation. Its primary effect is the suppression of this key inflammatory pathway, leading to a reduction in the expression of pro-inflammatory genes and cytokines.
Q2: What is the IC50 value for this compound's inhibition of NF-κB activation?
The half-maximal inhibitory concentration (IC50) for this compound in the inhibition of TNFα-induced NF-κB activation has been reported to be 0.15 µM.
Q3: Are there any known off-target effects of this compound?
Currently, there is a lack of publicly available data from comprehensive off-target screening studies for this compound, such as broad kinase selectivity profiling (kinome scans) or other panel screens against a wide range of cellular targets. While the compound is widely used as a specific NF-κB inhibitor, its broader selectivity profile has not been extensively characterized in the scientific literature.
One study noted the use of this compound as a positive control for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activation in a thermal shift assay. This suggests a potential interaction with PPARγ, but further details on the nature and affinity of this interaction are not available.
Q4: What are the potential implications of the lack of off-target data?
Without a comprehensive selectivity profile, researchers should exercise caution when interpreting data from experiments using this compound, especially when unexpected or difficult-to-explain results are observed. It is possible that some observed effects may be due to interactions with unintended targets.
Troubleshooting Guide
Issue: Unexpected or inconsistent experimental results when using this compound.
Potential Cause: Uncharacterized off-target effects of this compound.
Troubleshooting Steps:
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Confirm On-Target Activity:
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Verify that this compound is inhibiting the NF-κB pathway in your experimental system as expected. This can be done by measuring the expression of known NF-κB target genes (e.g., IL-6, TNF-α) or by performing a reporter assay for NF-κB activity.
-
-
Consider Potential PPARγ Interaction:
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Based on the limited available information, investigate whether the unexpected phenotype could be related to the activation of PPARγ. You can test this by:
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Using a known selective PPARγ antagonist in conjunction with this compound to see if the unexpected effect is reversed.
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Treating your cells with a known selective PPARγ agonist to see if it phenocopies the effect observed with this compound.
-
-
-
Use a Structurally Unrelated NF-κB Inhibitor:
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To confirm that the observed phenotype is due to NF-κB inhibition and not an off-target effect of this compound, use a different, structurally unrelated NF-κB inhibitor as a control. If the phenotype is reproduced with a different inhibitor, it is more likely to be an on-target effect.
-
-
Dose-Response Analysis:
-
Perform a careful dose-response analysis for both the expected on-target effect and the unexpected phenotype. If the dose-response curves are significantly different, it may suggest that the two effects are mediated by different targets with different affinities for this compound.
-
Data Presentation
As there is no publicly available quantitative data on the off-target effects of this compound, a data table for comparison cannot be provided at this time.
Experimental Protocols
Due to the absence of published studies detailing the off-target screening of this compound, specific experimental protocols for such assessments are not available. Researchers interested in characterizing the selectivity of this compound would need to perform standard in vitro screening assays, such as:
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Kinome Profiling: A broad panel screen against a large number of purified kinases to determine the IC50 or Ki values for any interactions.
-
Receptor Binding Assays: Screening against a panel of G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels.
-
Cellular Thermal Shift Assay (CETSA): To identify target engagement in a cellular context.
Visualizations
Signaling Pathway of this compound's On-Target Effect
CAY10512 stability and long-term storage conditions
This technical support center provides detailed information, frequently asked questions (FAQs), and troubleshooting guidance for the use of CAY10512 in research applications.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a potent synthetic analog of resveratrol (B1683913), a naturally occurring trans-stilbene.[1][2] It functions as a powerful inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[3] Specifically, it has been shown to be approximately 100 times more potent than resveratrol in antioxidant activity and demonstrates significant inhibition of TNFα-induced NF-κB activation, with an IC₅₀ value of 0.15 µM compared to 20 µM for resveratrol.[1] Its molecular formula is C₁₅H₁₃FO, and it has a molecular weight of 228.3.[1][2]
2. What are the recommended long-term storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. For stock solutions prepared in a solvent, the following conditions are recommended.
| Storage Condition | Duration |
| In solvent at -80°C | 6 months[3] |
| In solvent at -20°C | 1 month[3] |
It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
3. How do I prepare a stock solution of this compound?
This compound exhibits solubility in various organic solvents. The choice of solvent will depend on the requirements of the downstream experimental system.
| Solvent | Maximum Solubility |
| DMF | 3 mg/mL[1] |
| DMSO | 2 mg/mL[1] |
| Ethanol | 0.5 mg/mL[1] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL[1] |
For a detailed method on preparing a stock solution, please refer to the Experimental Protocols section.
4. What is the primary mechanism of action for this compound?
This compound exerts its effects primarily by inhibiting the activation of the NF-κB signaling pathway.[3] This pathway is a central regulator of inflammation, immune responses, and cell survival. In an unstimulated cell, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like Tumor Necrosis Factor-alpha (TNFα), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation, allowing the freed NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1] this compound blocks this activation cascade.
Troubleshooting Guide
1. My this compound precipitated out of my aqueous working solution. What should I do?
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Issue: this compound has limited solubility in aqueous solutions.[1] Introducing a stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to precipitate, especially at higher concentrations.
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Solution:
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Gently Warm: Warm the solution to 37°C and vortex or sonicate briefly to try and redissolve the compound.
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Lower Concentration: Prepare a more dilute working solution. The final concentration of the organic solvent (e.g., DMSO) in your cell culture media should typically be kept below 0.5% to avoid solvent-induced toxicity.
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Prepare Fresh: It is highly recommended to prepare aqueous working solutions fresh for each experiment and avoid storing them.
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2. I am not observing the expected inhibitory effect in my experiment. What are the possible causes?
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Issue: Lack of efficacy can stem from compound integrity, experimental design, or cellular context.
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Potential Solutions & Checkpoints:
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Compound Integrity: Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh aliquot.
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Concentration: Verify your calculations for serial dilutions. Perform a dose-response (concentration-response) experiment to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
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Pre-incubation Time: The inhibitor must be added to the cells for a sufficient period before stimulation (e.g., with TNFα) to allow for cell permeability and target engagement. Optimize the pre-incubation time (e.g., 1-4 hours).
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Cellular Health: Confirm that the cells are healthy and that the vehicle control (e.g., DMSO) is not causing toxicity at the concentration used.
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Assay Sensitivity: Ensure your downstream assay (e.g., Western blot for p-IκBα, reporter gene assay) is sensitive enough to detect changes in NF-κB activity.
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Experimental Protocols
1. Protocol: Preparation of a 10 mM Stock Solution in DMSO
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Materials:
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This compound (MW: 228.3 g/mol )
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Anhydrous/molecular grade DMSO
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Sterile microcentrifuge tubes
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Procedure:
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Weighing: Accurately weigh out a specific amount of this compound powder (e.g., 1 mg) in a sterile tube. Perform this in a chemical fume hood.
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Calculation: Calculate the volume of DMSO required.
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Volume (µL) = [Weight (mg) / Molecular Weight ( g/mol )] x [1 / Concentration (mol/L)] x 1,000,000
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For 1 mg at 10 mM: Volume (µL) = [1 / 228.3] x [1 / 0.01] x 1,000,000 ≈ 438 µL
-
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Dissolving: Add the calculated volume of DMSO to the tube containing the this compound powder.
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Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C may assist dissolution.
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Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to minimize freeze-thaw cycles. Store the aliquots at -80°C.
-
2. Protocol: General NF-κB Inhibition Assay in Cultured Cells
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Objective: To assess the ability of this compound to inhibit TNFα-induced NF-κB activation.
-
Procedure:
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Cell Seeding: Plate your cells of interest (e.g., HeLa, BV-2 microglia) in an appropriate culture plate (e.g., 6-well plate) at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
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Pre-treatment: The next day, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM). Also include a "vehicle control" well containing the same concentration of DMSO as the highest this compound dose and an "unstimulated control" well.
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Incubation: Incubate the cells with the inhibitor for a pre-determined time (e.g., 2 hours).
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Stimulation: Add the NF-κB stimulus (e.g., human TNFα at 10 ng/mL) to all wells except for the "unstimulated control" well.
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Incubation: Return the plate to the incubator for the optimal stimulation time for your endpoint (e.g., 15-30 minutes for IκBα phosphorylation, 6 hours for gene expression).
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Endpoint Analysis: Harvest the cells.
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For Western Blot: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to analyze protein levels (e.g., p-IκBα, total IκBα).
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For qPCR: Extract total RNA to analyze the expression of NF-κB target genes (e.g., TNF, IL6).
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For ELISA: Collect the cell culture supernatant to measure the secretion of cytokines (e.g., IL-6, IL-8).
-
-
References
How to minimize variability in CAY10512 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments using CAY10512.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] It is a substituted trans-stilbene (B89595) analog of resveratrol.[2][3] Its primary mechanism of action is the inhibition of Tumor Necrosis Factor-alpha (TNF-α)-induced activation of NF-κB.[2]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure stability and minimize variability, this compound should be stored under the following conditions:
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | [4] |
| Stability | ≥ 4 years at -20°C | [4] |
| Form | Crystalline solid | [4] |
| Stock Solution Storage | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. | General lab practice |
| Aqueous Solution Storage | Not recommended for more than one day. | [4] |
Q3: In which solvents is this compound soluble?
Proper solubilization is critical for accurate and reproducible results. The solubility of this compound in various common laboratory solvents is provided below.
| Solvent | Approximate Solubility | Source |
| Dimethylformamide (DMF) | 3 mg/mL | [2][4] |
| Dimethyl sulfoxide (B87167) (DMSO) | 2 mg/mL | [2][4] |
| Ethanol | 0.5 mg/mL | [2][4] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [2][4] |
For aqueous buffers, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[4]
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Solubilization: this compound may not be fully dissolved in the stock solution or culture medium, leading to inconsistent concentrations. | Ensure complete dissolution of the crystalline solid when preparing the stock solution. Vortex thoroughly. When diluting into aqueous media, ensure proper mixing. Consider preparing fresh dilutions for each experiment. |
| Compound Precipitation: The compound may precipitate out of solution in the culture medium, especially at higher concentrations or over long incubation times. | Visually inspect the culture medium for any signs of precipitation after adding this compound. Perform a solubility test in your specific culture medium. It may be necessary to use a lower concentration or a different solvent for initial stock preparation. |
| Inconsistent Cell Seeding: Variations in cell number per well can significantly impact the experimental outcome. | Use a precise cell counting method and ensure a homogenous cell suspension before seeding. Allow cells to adhere and distribute evenly before adding any treatments. |
| Edge Effects in Multi-well Plates: Wells on the outer edges of a plate are more prone to evaporation, which can concentrate the compound and affect cell health. | To minimize edge effects, avoid using the outer wells for experimental conditions. Instead, fill them with sterile PBS or culture medium. |
| Variability in Reagent Addition: Inconsistent timing or technique when adding this compound or other reagents can introduce variability. | Use a multichannel pipette for simultaneous addition of reagents to multiple wells. Ensure all wells are treated in the same manner and for the same duration. |
Issue 2: Lack of Expected NF-κB Inhibition
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Compound Concentration: The concentration of this compound may be too low to effectively inhibit NF-κB in your specific cell type. | The IC₅₀ for inhibition of TNF-α-induced NF-κB activation is 0.15 µM.[2] However, the optimal concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your system. Published studies have used concentrations ranging from 0.15 µM to 5 µM.[1] |
| Insufficient Pre-incubation Time: The cells may not have been exposed to this compound for a sufficient duration before stimulation. | Pre-incubate the cells with this compound for a period before adding the NF-κB stimulus (e.g., TNF-α). A pre-incubation time of 1-2 hours is a good starting point. |
| Degradation of this compound: The compound may be unstable in the experimental conditions. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing the compound in culture medium for extended periods. |
| Ineffective NF-κB Activation: The stimulus used to activate the NF-κB pathway (e.g., TNF-α, LPS) may not be potent enough or may have degraded. | Confirm the activity of your NF-κB stimulus. Use a fresh aliquot and a concentration known to induce a robust response in your cell line. Include a positive control (stimulus only) to verify pathway activation. |
| Cell Line Resistance: Some cell lines may be less sensitive to NF-κB inhibition by this compound. | If possible, test the compound in a different cell line known to have a responsive NF-κB pathway. |
Issue 3: Observed Cell Toxicity
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High Concentration of this compound: The concentration of the inhibitor may be toxic to the cells. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. Use concentrations well below the toxic threshold for your experiments. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. | Ensure the final concentration of the solvent in the culture medium is non-toxic to your cells (typically ≤ 0.1% for DMSO). Include a vehicle control (solvent only) in your experiments to assess its effect on cell viability. |
| Off-Target Effects: At high concentrations, this compound may have off-target effects that lead to cytotoxicity. | Use the lowest effective concentration of this compound that achieves the desired level of NF-κB inhibition to minimize the risk of off-target effects. |
Experimental Protocols & Data
Working Concentrations of this compound in Cell-Based Assays
The optimal concentration of this compound can vary depending on the cell type and experimental conditions. The following table provides a summary of concentrations used in published studies.
| Cell Type | Concentration | Incubation Time | Application | Source |
| Primary human islets | 0.15 µM | 1-7 hours | Protection from pro-inflammatory factor-induced damage | [1] |
| BV-2 microglial cells | 0.25 µM | 25 hours | Inhibition of pro-inflammatory gene and protein expression | [1] |
| HNG cells | 5 µM | 0-96 hours | Inhibition of miRNA upregulation | [1] |
| 293/NF-κB-luc cells | IC₅₀ = 0.15 µM | Not specified | Inhibition of TNF-α-induced NF-κB activation | [2][3] |
General Protocol for an NF-κB Reporter Assay
This protocol provides a general workflow for assessing NF-κB activation using a luciferase reporter assay.
-
Cell Seeding: Seed cells stably or transiently transfected with an NF-κB luciferase reporter plasmid into a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulation: Add an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), to the appropriate wells.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the luciferase activity using a luminometer according to the manufacturer's instructions for your specific reporter assay system.
-
Data Analysis: Normalize the firefly luciferase signal to a control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition relative to the stimulated control.
General Protocol for Western Blot Analysis of IκBα Degradation
This protocol outlines the general steps for detecting the degradation of IκBα, a key event in NF-κB activation.
-
Cell Treatment: Seed cells and treat with this compound and/or an NF-κB stimulus for the desired time points.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against IκBα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A decrease in the IκBα band intensity indicates its degradation and subsequent NF-κB activation.
Visualizations
TNF-α Induced NF-κB Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits the TNF-α induced NF-κB signaling pathway.
Experimental Workflow for Assessing this compound Activity
Caption: A general experimental workflow for testing this compound.
Troubleshooting Logic for this compound Experiments
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Substituted trans-stilbenes, including analogues of the natural product resveratrol, inhibit the human tumor necrosis factor alpha-induced activation of transcription factor nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
CAY10512 interference with experimental assays
Welcome to the technical support center for CAY10512. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] It is a substituted trans-stilbene (B89595) analog of resveratrol (B1683913) and exhibits significantly higher potency in its antioxidant activity.[2][4][5] The primary mechanism of action is the inhibition of TNFα-induced activation of NF-κB, a key regulator of genes involved in inflammation, immunity, and cell survival.[4][6][7]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is a crystalline solid that is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[8] It is sparingly soluble in aqueous buffers.[8] For experiments requiring an aqueous solution, it is recommended to first dissolve this compound in an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[8] Stock solutions should be stored at -20°C for long-term stability.[8] It is not recommended to store aqueous solutions for more than one day.[8]
Q3: Can this compound interfere with fluorescence-based assays?
Yes, as a trans-stilbene derivative, this compound has the potential to interfere with fluorescence-based assays.[9] This interference can manifest in two primary ways:
-
Autofluorescence: this compound may exhibit intrinsic fluorescence at the excitation and emission wavelengths used in your assay, leading to false-positive signals.[10][11][12][13]
-
Quenching or Light Scattering: The compound might absorb the excitation or emission light of your fluorescent probe, leading to a decrease in signal (quenching) and false-negative results. It can also cause light scattering, which can result in artificially high fluorescence readings.[10][12]
It is crucial to run appropriate controls, such as measuring the fluorescence of this compound alone at the assay wavelengths.
Q4: Are there known off-target effects for this compound?
While specific off-target effects for this compound are not extensively documented in the provided search results, it is important to consider that as an analog of resveratrol, which is known for its pleiotropic effects, this compound may also interact with multiple cellular targets.[5] Furthermore, inhibitors of the NF-κB pathway can have broad effects on cellular processes, and it is always advisable to include appropriate controls to validate the specificity of the observed effects.[6][14]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Poor Solubility/Precipitation in Media | - Visually inspect the culture medium for any signs of precipitation after adding this compound. - Prepare a fresh, highly concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) and consistent across all treatments. - Pre-warm the culture medium before adding the this compound stock solution and mix thoroughly. |
| Cytotoxicity | - Perform a dose-response curve to determine the optimal non-toxic working concentration of this compound for your specific cell line using a cell viability assay (e.g., MTT, Trypan Blue). - Reduce the incubation time with the compound. |
| Off-Target Effects | - Use a structurally different NF-κB inhibitor as a positive control to confirm that the observed phenotype is due to NF-κB inhibition. - Perform rescue experiments by overexpressing a downstream effector of NF-κB to see if the phenotype is reversed. - Use molecular techniques like siRNA or CRISPR to knockdown NF-κB subunits and compare the results with this compound treatment. |
Issue 2: Interference in Biochemical Assays (e.g., ELISA, Western Blot)
| Possible Cause | Troubleshooting Steps |
| Direct Interference with Assay Components | - For ELISAs, run a control with this compound alone (without the analyte) to check for any direct interaction with the antibodies or substrate. - For enzyme-based assays, test if this compound directly inhibits or activates the enzyme in a cell-free system. |
| Alteration of Protein Expression/Phosphorylation | - When using this compound to study downstream effects, ensure the treatment time and concentration are appropriate to see the desired change in the target protein. - Include both positive and negative controls for NF-κB activation (e.g., TNFα stimulation) to validate the effect of this compound. |
Issue 3: Artifacts in Fluorescence-Based Assays
| Possible Cause | Troubleshooting Steps |
| Compound Autofluorescence | - Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay. - If significant, subtract the background fluorescence of the compound from your experimental readings. - Consider using a fluorescent probe with excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound. |
| Signal Quenching or Light Scattering | - Run a control experiment with your fluorescent probe in the presence of increasing concentrations of this compound to assess for quenching effects. - If quenching is observed, you may need to adjust your data accordingly or choose an alternative assay format. - To minimize light scattering, ensure the compound is fully dissolved.[10][12] |
Issue 4: Inconsistent Results in Antioxidant Capacity Assays (e.g., DPPH, ABTS)
| Possible Cause | Troubleshooting Steps |
| Potent Antioxidant Activity of this compound | - this compound is a potent antioxidant and will directly scavenge radicals in these assays.[2] This is an expected result. - To study the cellular antioxidant effects of this compound, it is necessary to use cell-based antioxidant assays (e.g., DCFDA, cellular ROS measurement) rather than simple chemical assays. |
| Assay Condition Variability | - Ensure consistent incubation times, temperature, and pH across all experiments, as these can affect the reaction kinetics of antioxidant assays.[15][16] - Prepare fresh reagent solutions for each experiment to avoid degradation.[15] |
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C15H13FO | [5] |
| Molecular Weight | 228.3 | [5] |
| Purity | ≥97% | [4] |
| UV/Vis λmax | 229, 318 nm | [4][8] |
| IC50 (TNFα-induced NF-κB activation) | 0.15 µM | [4] |
| Solvent | Solubility | Reference |
| DMF | ~3 mg/ml | [4][8] |
| DMSO | ~2 mg/ml | [4][8] |
| Ethanol | ~0.5 mg/ml | [8] |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.3 mg/ml | [8] |
Experimental Protocols
Protocol 1: NF-κB Reporter Assay
This protocol is designed to measure the inhibition of NF-κB activation by this compound in a cell-based reporter assay.
Materials:
-
Cells stably or transiently transfected with an NF-κB reporter plasmid (e.g., containing luciferase or GFP under the control of an NF-κB responsive promoter).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium and supplements.
-
Stimulating agent (e.g., TNFα).
-
Luciferase assay reagent (if using a luciferase reporter).
-
96-well cell culture plates.
-
Plate reader (for luminescence or fluorescence).
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic.
-
Remove the old medium and add the medium containing different concentrations of this compound to the cells. Include a vehicle control (medium with DMSO only).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of TNFα (or another NF-κB activator) for 4-6 hours. Include an unstimulated control.
-
After incubation, lyse the cells and measure the reporter gene expression (e.g., luciferase activity) according to the manufacturer's instructions.
-
Normalize the reporter activity to cell viability if necessary.
Protocol 2: DPPH Radical Scavenging Assay
This protocol provides a method to assess the direct antioxidant activity of this compound.
Materials:
-
This compound stock solution (in methanol (B129727) or ethanol).
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).
-
Methanol or ethanol.
-
96-well plate.
-
Spectrophotometer.
-
Positive control (e.g., Ascorbic acid or Trolox).
Procedure:
-
Prepare serial dilutions of this compound and the positive control in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the this compound dilutions, positive control, or methanol (for the blank) to the respective wells.
-
Mix gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Visualizations
Caption: this compound inhibits the canonical NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Novel trans-Stilbene-based Fluorophores as Probes for Spectral Discrimination of Native and Protofibrillar Transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
CAY10512 vs. Resveratrol: A Comparative Guide to NF-κB Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of CAY10512 and resveratrol (B1683913) as inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway. The information presented is curated from experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs.
At a Glance: Key Differences
| Feature | This compound | Resveratrol |
| Potency (IC50) | 0.15 µM (inhibition of TNFα-induced NF-κB activation)[1] | ~2 µM - 20 µM (cell- and assay-dependent)[1][2] |
| Mechanism of Action | Suppresses NF-κB-sensitive proinflammatory miRNAs, reduces pro-inflammatory cytokine release, and blocks p65 phosphorylation and nuclear translocation.[3] | Primarily inhibits IκB kinase (IKK) activity, preventing IκBα phosphorylation and degradation, thereby blocking p65 nuclear translocation.[2][4][5][6] Can also directly interact with and deacetylate the p65 subunit via SIRT1 activation.[4] In some cellular contexts, it may paradoxically enhance NF-κB activity.[7] |
| Key Advantage | High potency | Extensively studied, with a large body of literature |
Quantitative Comparison of Inhibitory Activity
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and resveratrol in inhibiting NF-κB signaling. It is important to note that IC50 values can vary depending on the cell type, stimulus, and assay method used.
| Inhibitor | Assay | Stimulus | Cell Type | IC50 Value |
| This compound | NF-κB Activation | TNFα | Not Specified | 0.15 µM[1] |
| Resveratrol | NF-κB Activation | TNFα | Not Specified | 20 µM[1] |
| Resveratrol | Reduction of IL-6 and PGE2 secretion | Not Specified | Adipocytes | ~20 µM[2] |
| Resveratrol | Reduction of NF-κB target gene expression (TNF-α, IL-1β, IL-6, and COX-2) | TNFα | Adipocytes | ~2 µM[2] |
| Resveratrol | Inhibition of osteosarcoma cell proliferation | Not Specified | MG-63 | 333.67 µM (24h) |
Mechanism of Action: A Deeper Dive
Both this compound and resveratrol are stilbenoids that interfere with the NF-κB signaling cascade, a critical regulator of inflammatory responses, cell survival, and proliferation. However, they exhibit distinct mechanistic nuances.
This compound is a substituted trans-stilbene (B89595) analog of resveratrol.[1] Its primary mechanism of NF-κB inhibition involves the suppression of NF-κB-sensitive proinflammatory microRNAs (such as miRNA-9, miRNA-125b, miRNA-146a, and miRNA-155).[3] This leads to a significant reduction in the release of pro-inflammatory cytokines like TNF-α, MCP-1, IL-8, and IL-6.[3] Furthermore, this compound has been shown to completely block the phosphorylation of the p65 subunit of NF-κB and its subsequent translocation to the nucleus.[3]
Resveratrol , a natural polyphenol, has a more extensively characterized, albeit complex, mechanism of action. Its principal inhibitory effect is on the IκB kinase (IKK) complex.[5][8] By inhibiting IKK, resveratrol prevents the phosphorylation and subsequent proteasomal degradation of the inhibitory protein IκBα.[2][4][6] This keeps NF-κB sequestered in the cytoplasm, preventing its nuclear translocation and the transcription of target inflammatory genes.[4][9] Some studies also suggest that resveratrol can modulate NF-κB activity through the activation of Sirtuin 1 (SIRT1), which can deacetylate the p65 subunit, thereby reducing its transcriptional activity.[4]
Interestingly, one study has reported a contradictory effect, where resveratrol enhanced NF-κB activation in cytokine-stimulated mesangial cells.[7] This was attributed to the sustained downregulation of the inhibitory protein IκBβ, highlighting a cell-type-specific effect that researchers should consider.[7]
Signaling Pathway and Experimental Workflow
To visualize the points of intervention and a typical experimental approach for comparing these inhibitors, the following diagrams are provided.
Caption: NF-κB signaling pathway with intervention points of this compound and Resveratrol.
Caption: A typical experimental workflow for comparing NF-κB inhibitors.
Experimental Protocols
Below are generalized protocols for key experiments used to assess NF-κB inhibition. Specific details may need to be optimized for your cell type and experimental conditions.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Seeding: Plate cells stably or transiently expressing an NF-κB-driven luciferase reporter gene in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or resveratrol for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add an NF-κB agonist (e.g., 10 ng/mL TNFα or 100 ng/mL LPS) to the wells and incubate for 6-8 hours.
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition relative to the stimulated vehicle control and determine the IC50 value.
Western Blot for Phospho-IκBα and Nuclear p65
This method assesses the phosphorylation status of IκBα and the nuclear translocation of the p65 subunit.
-
Cell Treatment: Seed cells in 6-well plates. Pre-treat with the inhibitors, then stimulate with the NF-κB agonist for a short time course (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: For phospho-IκBα, lyse the cells in a buffer containing protease and phosphatase inhibitors. For nuclear p65, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, p65, and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect with a chemiluminescence reagent.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Immunofluorescence for p65 Nuclear Translocation
This technique visualizes the localization of the p65 subunit within the cell.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment and Stimulation: Treat the cells with inhibitors and stimulate with an NF-κB agonist.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent (e.g., 0.1% Triton X-100).
-
Immunostaining: Block non-specific binding and incubate with a primary antibody against p65, followed by a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of translocation.
Conclusion
Both this compound and resveratrol are effective inhibitors of the NF-κB pathway, but they differ significantly in their potency and have distinct mechanistic features. This compound emerges as a substantially more potent inhibitor, with an IC50 in the nanomolar range, making it an excellent choice for studies requiring high on-target efficacy at low concentrations. Resveratrol, while less potent, is a well-documented and widely used natural compound. Its complex mechanism, including potential cell-type-specific effects, warrants careful consideration in experimental design. The choice between these two inhibitors will ultimately depend on the specific requirements of the research, including the desired potency, the cellular context, and the specific aspects of the NF-κB pathway being investigated.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resveratrol is cytotoxic and acts synergistically with NF-κB inhibition in osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of NF-κB activity by resveratrol in cytokine-exposed mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NF-kappaB inhibitory action of resveratrol: a probable mechanism of neuroprotection in experimental diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NF-κB Inhibitors: CAY10512 vs. BAY 11-7082
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used NF-κB inhibitors: CAY10512 and BAY 11-7082. The information presented is collated from publicly available research to assist in making informed decisions for experimental design and drug development projects.
Introduction to the Inhibitors
This compound is a substituted trans-stilbene (B89595) analog of resveratrol, recognized as a potent and specific inhibitor of the NF-κB signaling pathway. Its mechanism of action is centered on the inhibition of TNFα-induced activation of NF-κB.
BAY 11-7082 is an irreversible inhibitor of NF-κB activation. It functions by selectively blocking the TNF-α-induced phosphorylation of IκB-α, which prevents the release and nuclear translocation of NF-κB.[1][2] While effective, BAY 11-7082 is known to exhibit a broader range of biological activities due to off-target effects.
Mechanism of Action and Pathway Inhibition
The canonical NF-κB signaling pathway is a critical regulator of inflammatory responses, cell survival, and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This process liberates NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.
Both this compound and BAY 11-7082 interfere with this pathway, but their precise points of inhibition and selectivity differ, which is a crucial consideration for experimental design.
Canonical NF-κB signaling pathway and targets of this compound and BAY 11-7082.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and BAY 11-7082 against their primary target and known off-targets. This data is essential for determining appropriate experimental concentrations and for interpreting results in the context of inhibitor selectivity.
| Inhibitor | Primary Target | IC50 (NF-κB Pathway) | Known Off-Targets | IC50 (Off-Targets) | Reference(s) |
| This compound | NF-κB Activation | 0.15 µM (TNFα-induced) | Described as a "specific NF-κB inhibitor" | Not specified | [3] |
| BAY 11-7082 | IκBα Phosphorylation | 10 µM (TNFα-induced) | NLRP3 Inflammasome | Not specified | [1][2][4][5] |
| Ubiquitin-Specific Protease 7 (USP7) | 0.19 µM | [1] | |||
| Ubiquitin-Specific Protease 21 (USP21) | 0.96 µM | [1] | |||
| Protein Tyrosine Phosphatases (PTPs) | Ki values reported | [6] |
Experimental Protocols
To facilitate the rigorous evaluation of these inhibitors, detailed protocols for key assays used to assess NF-κB activity are provided below.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effects of compounds like this compound and BAY 11-7082.
Workflow for the NF-κB Luciferase Reporter Assay.
Materials:
-
Cells of interest (e.g., HEK293T, HeLa)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound and BAY 11-7082
-
NF-κB activator (e.g., TNF-α)
-
Passive Lysis Buffer
-
Luciferase Assay System (with substrates for Firefly and Renilla luciferase)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound, BAY 11-7082, or vehicle (e.g., DMSO) for 1-2 hours.
-
Stimulation: Add the NF-κB activator (e.g., 20 ng/mL TNF-α) to the appropriate wells. Include unstimulated controls.
-
Incubation: Incubate the plate for an additional 6-8 hours.
-
Cell Lysis: Remove the medium and lyse the cells with Passive Lysis Buffer.
-
Luminescence Measurement: Measure both Firefly and Renilla luciferase activity using a luminometer according to the assay kit manufacturer's protocol.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the stimulated control.
Western Blot for Phospho-IκBα
This method detects the levels of phosphorylated IκBα, a key indicator of IKK activity and upstream NF-κB pathway activation.
Materials:
-
Cells of interest
-
This compound and BAY 11-7082
-
NF-κB activator (e.g., TNF-α)
-
Lysis buffer containing phosphatase and protease inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against phospho-IκBα (Ser32/36)
-
Primary antibody against total IκBα or a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat with this compound, BAY 11-7082, or vehicle for 1-2 hours, followed by stimulation with an NF-κB activator for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total IκBα or a loading control to ensure equal protein loading.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB. A decrease in the shifted band (protein-DNA complex) indicates inhibition of NF-κB DNA binding.
Materials:
-
Nuclear extraction buffer
-
Biotin- or radio-labeled DNA probe containing the NF-κB consensus sequence
-
Unlabeled ("cold") competitor probe
-
Poly(dI-dC)
-
Binding buffer
-
Native polyacrylamide gel
-
TBE buffer
-
Detection system (chemiluminescence or autoradiography)
Procedure:
-
Nuclear Extract Preparation: Treat cells with inhibitors and stimuli as for Western blotting. Prepare nuclear extracts from the cell pellets.
-
Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, labeled probe, and poly(dI-dC) in the binding buffer. For competition experiments, add an excess of unlabeled probe.
-
Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes.
-
Electrophoresis: Load the samples onto a native polyacrylamide gel and run the gel in TBE buffer.
-
Detection: Transfer the DNA to a membrane (for biotin-labeled probes) or dry the gel (for radio-labeled probes) and detect the signal.
Summary and Conclusion
Both this compound and BAY 11-7082 are valuable tools for studying the NF-κB signaling pathway.
-
This compound appears to be a more potent and specific inhibitor of NF-κB activation, with a significantly lower IC50 value reported in the low nanomolar range. Its specificity makes it a suitable choice for studies where targeting the NF-κB pathway with minimal off-target effects is crucial.
-
BAY 11-7082 , while a widely used and effective NF-κB inhibitor, has a higher IC50 for its primary target and is known to interact with other cellular targets, including components of the inflammasome and the ubiquitin-proteasome system. Researchers should be mindful of these off-target effects when interpreting data from experiments using BAY 11-7082, as the observed phenotype may not be solely due to NF-κB inhibition.
The choice between this compound and BAY 11-7082 should be guided by the specific research question, the desired level of selectivity, and a careful consideration of the potential for off-target effects. The experimental protocols provided in this guide offer a framework for the rigorous in-house evaluation and comparison of these and other NF-κB inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. G Protein-coupled pH-sensing Receptor OGR1 Is a Regulator of Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAY 11-7082 InSolution, ≥95%, Selectively and irreversibly inhibits the TNFα-inducible phosphorylation of IκB-α | Sigma-Aldrich [sigmaaldrich.com]
- 5. ≥98% (HPLC), solid, NF-kB/TNF-α inhibitor, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Guide: CAY10512 and Parthenolide in Cancer Research
This guide provides an objective comparison between CAY10512 and parthenolide (B1678480), two potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of cancer cell proliferation, survival, and inflammation. While both compounds target the same pathway, they differ significantly in origin, chemical properties, and reported potency, making them subjects of great interest in oncology and drug development.
Introduction and Mechanism of Action
Parthenolide is a naturally occurring sesquiterpene lactone derived from the medicinal plant feverfew (Tanacetum parthenium).[1][2] It has been extensively studied for its anti-inflammatory and anti-cancer properties.[1][3] The primary mechanism of parthenolide's anti-cancer activity is the inhibition of the constitutively active NF-κB pathway, which is a hallmark of many cancers.[1][4][5] Parthenolide has been shown to act by preventing the activation of the IκB kinase (IKK) complex and by directly alkylating a cysteine residue on the p65 subunit of NF-κB, thereby inhibiting its translocation to the nucleus.[6][7][8] However, the clinical development of parthenolide has been hampered by its poor water solubility and low bioavailability.[8][9]
This compound is a synthetic, substituted trans-stilbene (B89595) and a potent analog of resveratrol.[10][11] Unlike parthenolide, it is not a natural product. Its significance in this comparison lies in its exceptionally potent inhibition of TNFα-induced NF-κB activation.[10] By targeting the same critical signaling node as parthenolide, this compound serves as a valuable chemical tool and a potential alternative for researchers studying NF-κB-driven cancers.
The canonical NF-κB pathway, a common target for both compounds, is depicted below.
Figure 1: The NF-κB signaling pathway and points of inhibition by Parthenolide and this compound.
Comparative Data
The following tables summarize the key properties and experimentally determined efficacy of this compound and parthenolide.
Table 1: Comparison of Key Properties
| Feature | This compound | Parthenolide |
| Origin | Synthetic, Resveratrol Analog[10][11] | Natural, Sesquiterpene Lactone[1] |
| Primary Target | NF-κB Pathway[10] | NF-κB Pathway[1][12][13] |
| Specific Mechanism | Inhibits TNFα-induced activation of NF-κB[10] | Inhibits IKK and directly modifies p65 subunit[2][6][8] |
| Water Solubility | Sparingly soluble in aqueous buffers[14] | Low water solubility[8][9] |
| Other Effects | Potent antioxidant activity[10] | Induces ROS, inhibits STAT3, inhibits HDACs[1][13][15] |
Table 2: Comparative Efficacy (IC₅₀ Values)
| Compound | Assay Type | Cell Line / System | IC₅₀ Value | Reference |
| This compound | NF-κB Activation (TNFα-induced) | In vitro | 0.15 µM | [10] |
| Parthenolide | Cell Growth Inhibition (MTT Assay) | SiHa (Cervical Cancer) | 8.42 µM | [16] |
| Parthenolide | Cell Growth Inhibition (MTT Assay) | MCF-7 (Breast Cancer) | 9.54 µM | [16] |
| Parthenolide | Cell Growth Inhibition (MTT Assay) | CNE1 (Nasopharyngeal) | 7.46 µM (48h) | [17] |
| Parthenolide | Cell Growth Inhibition (MTT Assay) | CNE2 (Nasopharyngeal) | 10.47 µM (48h) | [17] |
| Parthenolide | Cell Proliferation | Pancreatic Cancer Cells | >10 µM | [5] |
Note: The IC₅₀ values for parthenolide reflect inhibition of cell proliferation, which is a downstream consequence of multiple effects, including NF-κB inhibition. The IC₅₀ for this compound is a direct measure of NF-κB activation inhibition, indicating high potency at its specific target.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are standard protocols for assays used to evaluate these compounds.
Figure 2: Standard experimental workflow for determining IC₅₀ values using an MTT cell viability assay.
A. Cell Viability (MTT) Assay This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound or parthenolide (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).[6]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100-150 µL of a solubilizing agent, such as DMSO or acidic isopropanol, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
B. NF-κB Nuclear Translocation (Western Blot) This method assesses whether the p65 subunit of NF-κB has moved from the cytoplasm to the nucleus, a key step in its activation.
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with this compound or parthenolide for 1 hour.[6]
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or LPS, for 15-30 minutes to induce p65 translocation.[6]
-
Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a hypotonic lysis buffer protocol.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford assay.
-
Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the p65 subunit of NF-κB. Use antibodies against a cytoplasmic marker (e.g., α-tubulin) and a nuclear marker (e.g., Lamin B1 or Histone H3) to verify the purity of the fractions.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. A decrease in nuclear p65 in compound-treated samples compared to the stimulated control indicates inhibition.
Figure 3: Logical comparison of this compound and Parthenolide as NF-κB inhibitors.
Conclusion
Both this compound and parthenolide are effective inhibitors of the NF-κB pathway, a key target in cancer therapy.
-
Parthenolide is a well-characterized natural product with a broad range of anti-cancer activities beyond NF-κB inhibition.[1][13] Its major drawback is poor bioavailability, which has prompted the development of more soluble analogs and nanoformulations to improve its therapeutic potential.[8]
-
This compound stands out for its remarkable potency in directly inhibiting NF-κB activation.[10] As a synthetic small molecule, it may offer advantages in terms of manufacturing consistency and amenability to medicinal chemistry optimization.
For researchers, the choice between these two compounds depends on the experimental goal. Parthenolide is suitable for studying the effects of a multi-target natural product and can serve as a benchmark compound. This compound is an ideal tool for experiments requiring highly potent and specific inhibition of the NF-κB pathway, allowing for a more precise dissection of its role in cancer biology.
References
- 1. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parthenolide, a sesquiterpene lactone, expresses multiple anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Parthenolide, an NF-κB inhibitor, suppresses tumor growth and enhances response to chemotherapy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Natural Product Parthenolide Inhibits Both Angiogenesis and Invasiveness and Improves Gemcitabine Resistance by Suppressing Nuclear Factor κB Activation in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. scbt.com [scbt.com]
- 12. The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 16. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Parthenolide Inhibits Cancer Stem-Like Side Population of Nasopharyngeal Carcinoma Cells via Suppression of the NF-κB/COX-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating CAY10512's Effect on IκBα Phosphorylation via Western Blot: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CAY10512's performance in inhibiting IκBα phosphorylation against other known inhibitors. We present supporting experimental data and detailed protocols to facilitate the validation of this compound in your research.
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. In its inactive state, the NF-κB dimer is held in the cytoplasm by the inhibitor of kappa Bα (IκBα). The activation of this pathway is initiated by the phosphorylation of IκBα at serine residues Ser32 and Ser36 by the IκB kinase (IKK) complex.[1][2][3][4] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome, freeing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2][3][5]
This compound is identified as an inhibitor of the NF-κB pathway.[6] It has been demonstrated to suppress the nuclear translocation of the p65 subunit of NF-κB, suggesting its mechanism of action lies upstream, likely at the level of IκBα phosphorylation.[6] This guide outlines a comprehensive approach to validate this hypothesis using Western blotting and compares its potential efficacy with other known inhibitors of the pathway.
Comparative Analysis of IκBα Phosphorylation Inhibitors
To contextualize the inhibitory potential of this compound, it is compared with other compounds known to modulate IκBα phosphorylation. The following table summarizes their mechanisms of action.
| Compound | Target/Mechanism of Action | Notes |
| This compound | NF-κB inhibitor, presumed to inhibit IκBα phosphorylation. | Blocks nuclear translocation of NF-κB p65 subunit.[6] |
| Lucyoside B | Inhibits IκBα phosphorylation and subsequent degradation.[5] | A triterpenoid (B12794562) saponin (B1150181) with demonstrated anti-inflammatory properties.[5] |
| Aspirin | Inhibits IKKβ activity by blocking the ATP binding site.[2] | A non-steroidal anti-inflammatory drug (NSAID). |
| Sulphasalazine | Inhibits IκBα phosphorylation and degradation.[2] | A disease-modifying anti-rheumatic drug (DMARD). |
| BMS-345541 | A specific inhibitor of IKKβ. | Has shown anti-inflammatory efficacy in animal models. |
Experimental Protocol: Western Blot for IκBα Phosphorylation
This protocol provides a detailed methodology for assessing the effect of this compound on the phosphorylation of IκBα in a cellular context.
1. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., RAW 264.7 macrophages or HeLa cells) in 6-well plates and culture overnight.
-
Pre-treat cells with varying concentrations of this compound (and/or comparative inhibitors) for a specified time (e.g., 1-2 hours).
-
Include a vehicle-only control group.
-
Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or tumor necrosis factor-alpha (TNF-α) for a short duration (e.g., 15-30 minutes) to induce IκBα phosphorylation. Include an unstimulated, untreated control group.
2. Cell Lysis and Protein Quantification:
-
Following treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. It is advisable to avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using a digital imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total IκBα or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software. Normalize the p-IκBα signal to the total IκBα or housekeeping protein signal.
Visualizing the Molecular Pathway and Experimental Plan
To further clarify the biological context and the experimental design, the following diagrams are provided.
References
- 1. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-translational Modifications of IκBα: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Illuminating the Path: Confirming CAY10512 Activity with a Luciferase Reporter Assay
In the intricate world of cellular signaling, the nuclear factor-kappa B (NF-κB) pathway stands as a central regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is a hallmark of numerous diseases, making it a prime target for therapeutic intervention. CAY10512 has emerged as a potent inhibitor of NF-κB activation. This guide provides a comprehensive comparison of this compound with other known NF-κB inhibitors, supported by a detailed protocol for confirming its activity using a luciferase reporter assay.
Performance Comparison of NF-κB Inhibitors
The efficacy of this compound is best understood in the context of other well-characterized NF-κB inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and several alternative compounds, as determined by NF-κB reporter assays. It is important to note that these values are compiled from various studies and may not be directly comparable due to potential differences in experimental conditions.
| Compound | Target in NF-κB Pathway | Cell Line | IC50 (in NF-κB Luciferase Reporter Assay) | Reference |
| This compound | IκB Kinase (IKK) complex (presumed) | Not specified | 0.15 µM (for inhibition of TNFα-induced NF-κB activation) | [1] |
| Resveratrol | Multiple targets including IKK | Various | ~20 µM (for inhibition of TNFα-induced NF-κB activation) | [2] |
| BAY 11-7082 | IκBα phosphorylation | HEK293 | 2 µM - 11 µM | [1] |
| Parthenolide (B1678480) | IKK complex, p65 subunit | Various | Varies significantly with cell type | [3] |
| MG-132 | Proteasome (inhibits IκBα degradation) | SW480 | 29.5 µM | [4] |
Visualizing the Mechanism: The NF-κB Signaling Pathway
The NF-κB signaling cascade is a well-orchestrated series of molecular events. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Resveratrol inhibits NF-kB signaling through suppression of p65 and IkappaB kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Feverfew plant-derived compound, parthenolide enhances platelet production and attenuates platelet activation through NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
CAY10512 Demonstrates Superior Potency in NF-κB Inhibition Compared to Resveratrol and Other Trans-Stilbene Analogs
For Immediate Release
A comprehensive analysis of available data indicates that CAY10512, a synthetic trans-stilbene (B89595) analog, is a significantly more potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway than the well-known natural compound resveratrol (B1683913) and its analog, pterostilbene (B91288). This guide provides a detailed comparison of the efficacy of these compounds, supported by experimental data, for researchers and professionals in drug development.
The NF-κB pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in a wide range of diseases. Consequently, the development of potent NF-κB inhibitors is a key area of therapeutic research. Trans-stilbene compounds, both natural and synthetic, have emerged as a promising class of molecules targeting this pathway.
Quantitative Comparison of Inhibitory Efficacy
The inhibitory potency of this compound, resveratrol, and pterostilbene against NF-κB activation or related inflammatory markers is summarized in the table below. The data clearly highlights the superior efficacy of this compound.
| Compound | Assay | IC50 Value (µM) | Cell Line | Inducer | Reference |
| This compound | NF-κB Luciferase Reporter Assay | 0.15 | 293/NF-κB-luc | TNF-α | [1][2] |
| Resveratrol | NF-κB Luciferase Reporter Assay | 20 | 293/NF-κB-luc | TNF-α | [1][2] |
| Resveratrol | Inhibition of NF-κB dependent gene expression (COX-2, IL-1β, IL-6) | ~2 | Adipocytes | TNF-α | |
| Resveratrol | Inhibition of NF-κB dependent gene expression (TNF-α) | ~8 | Adipocytes | TNF-α | |
| Pterostilbene | Inhibition of Nitric Oxide (NO) Release | 0.7 | RAW 264.7 Macrophages | LPS | |
| Pterostilbene | Inhibition of Cell Proliferation | 22.4 | HT-29 Colon Cancer Cells | - | |
| Resveratrol | Inhibition of Cell Proliferation | 43.8 | HT-29 Colon Cancer Cells | - |
Note: IC50 values for pterostilbene and the additional values for resveratrol were obtained from studies with different experimental setups and are provided for broader context. A direct comparison is most accurate between this compound and resveratrol from the Heynekamp et al. study, which utilized the same assay.
Experimental Protocols
The following is a detailed description of the methodology used to determine the IC50 values for this compound and resveratrol in the direct comparative study.
NF-κB Luciferase Reporter Gene Assay (as described in Heynekamp et al., 2006) [1][3]
-
Cell Line: Panomics 293/NF-κB-luc stable reporter cell line. These are human embryonic kidney (HEK) 293 cells stably transfected with a reporter construct containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.
-
Cell Culture and Seeding: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 100 µg/mL hygromycin B. For the assay, cells were seeded into 96-well plates at a density of 2 x 10^5 cells/mL and allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing the test compounds (this compound or resveratrol) at various concentrations. The compounds were dissolved in DMSO, and the final DMSO concentration in the wells was kept constant.
-
Induction of NF-κB Activation: After a 30-minute pre-incubation with the test compounds, NF-κB activation was induced by adding human tumor necrosis factor-alpha (TNF-α) to a final concentration of 10 ng/mL.
-
Luciferase Assay: Following a 6-hour incubation with TNF-α, the cells were lysed, and the luciferase activity was measured using a luminometer according to the manufacturer's protocol.
-
Data Analysis: The luminescence signal, which is proportional to NF-κB activity, was plotted against the compound concentration. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the luciferase signal, was calculated from the dose-response curves.
Visualizing the NF-κB Signaling Pathway and Experimental Workflow
To further illustrate the mechanism of action and the experimental process, the following diagrams are provided.
Caption: The NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of NF-κB inhibitors.
References
- 1. Substituted trans-stilbenes, including analogues of the natural product resveratrol, inhibit the human tumor necrosis factor alpha-induced activation of transcription factor nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
Reproducibility of CAY10512's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of CAY10512, a known NF-κB inhibitor. To address the critical issue of experimental reproducibility, this document outlines detailed protocols for key assays and presents a quantitative comparison with other well-established anti-inflammatory agents. The aim is to equip researchers with the necessary information to independently verify and build upon the existing findings related to this compound.
Introduction to this compound and a Comparative Overview
This compound is a compound recognized for its inhibitory action on the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a cornerstone of the inflammatory response, and its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-8.[2] By inhibiting NF-κB, this compound effectively suppresses the production of these inflammatory mediators, making it a molecule of significant interest in anti-inflammatory research.[1][3]
To provide a robust framework for evaluating the anti-inflammatory efficacy of this compound, this guide compares it with two other well-characterized compounds:
-
BAY 11-7082: Another widely used and irreversible inhibitor of IκB-α phosphorylation, a critical step in NF-κB activation.[4][5][6] It serves as a relevant benchmark for comparing the potency and potential off-target effects of different NF-κB inhibitors.
-
Dexamethasone (B1670325): A potent synthetic glucocorticoid with broad anti-inflammatory effects.[7][8] It acts through a different mechanism than NF-κB inhibitors, primarily by binding to the glucocorticoid receptor, and is a standard positive control in many anti-inflammatory studies.[9]
The following sections will delve into the quantitative comparison of these compounds, provide detailed experimental methodologies to ensure reproducibility, and visualize the key pathways and workflows.
Quantitative Data Comparison
The following table summarizes the inhibitory effects of this compound and its alternatives on the production of key pro-inflammatory cytokines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.
| Compound | Target Pathway | Target Cytokine | Cell Type | Stimulant | IC50 / Inhibition % | Reference |
| This compound | NF-κB | IL-6, TNF-α, etc. | Primary Human Islets | - | 0.15 µM (effective concentration) | [1] |
| NF-κB | IL-6, TNFR2 | BV-2 cells | Aldosterone | 0.25 µM (effective concentration) | [1] | |
| BAY 11-7082 | NF-κB / IKK | TNF-α, PGE2, NO | RAW264.7 macrophages | LPS | Strong suppression (IC50 not specified) | [4][6] |
| NF-κB / IKK | IL-1β, IL-18 | U87 & U251 glioma cells | - | Significant reduction with treatment | [10] | |
| Dexamethasone | Glucocorticoid Receptor | CXCL8, IL-6 | Normal Human Lung Fibroblasts (NHLF) | TNF-α / IL-1β | 40-90% maximal inhibition | [11] |
| Glucocorticoid Receptor | IL-1β, IL-6, IFN-γ | PBMCs from COVID-19 patients | SARS-CoV-2 / Influenza | Significant reduction | [12] |
Experimental Protocols
To facilitate the reproducibility of the findings, detailed protocols for the key experiments are provided below.
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This protocol describes an in vitro model of inflammation using bacterial lipopolysaccharide (LPS) to stimulate macrophages.
-
Cell Culture:
-
Culture RAW264.7 murine macrophages or human peripheral blood mononuclear cell (PBMC)-derived macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound, BAY 11-7082, and Dexamethasone in DMSO.
-
Pre-treat the cells with various concentrations of the compounds or vehicle (DMSO) for 1 hour before stimulation.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (from E. coli O111:B4) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatants and store them at -80°C for cytokine analysis.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors for subsequent Western blot analysis.
-
Cytokine Quantification by ELISA
This protocol outlines the measurement of pro-inflammatory cytokines (TNF-α and IL-6) in the collected cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).
-
Plate Coating:
-
Coat a 96-well high-binding microplate with a capture antibody specific for either TNF-α or IL-6 overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer (PBS with 0.05% Tween 20) and block with 1% BSA in PBS for 1 hour at room temperature.
-
-
Sample and Standard Incubation:
-
Add diluted samples and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
-
Substrate Development and Measurement:
-
Wash the plate and add a TMB substrate solution. Stop the reaction with sulfuric acid and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokines in the samples.
-
Western Blotting for NF-κB Pathway Activation
This protocol details the analysis of key proteins in the NF-κB signaling pathway to confirm the mechanism of action of the inhibitors.
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
-
Secondary Antibody Incubation and Detection:
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein levels.
-
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: NF-κB signaling pathway and points of inhibition by this compound and BAY 11-7082.
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The G protein-coupled pH-sensing receptor OGR1 is a regulator of intestinal inflammation - OAK Open Access Archive [oak.novartis.com]
- 4. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Dexamethasone to combat cytokine storm in COVID-19: Clinical trials and preliminary evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytokine release and its modulation by dexamethasone in whole blood following exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
- 11. Dexamethasone and p38 MAPK inhibition of cytokine production from human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients [frontiersin.org]
Cross-validation of CAY10512 Results with Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CAY10512, a potent NF-κB inhibitor, with other commercially available inhibitors targeting the same pathway. The data presented is intended to facilitate the cross-validation of experimental results across different cell lines and aid in the selection of the most appropriate compound for specific research needs.
Introduction to this compound and the NF-κB Signaling Pathway
This compound is a substituted trans-stilbene (B89595) analog of resveratrol (B1683913) that demonstrates potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor complex involved in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in various diseases, making it a significant target for therapeutic intervention. This compound exerts its inhibitory effect by suppressing the upregulation of NF-κB-sensitive proinflammatory microRNAs and consequently reducing the release of pro-inflammatory cytokines.
dot
Caption: Simplified NF-κB signaling pathway illustrating the point of inhibition by this compound and its alternatives.
Comparative Analysis of NF-κB Inhibitors
This section provides a quantitative comparison of this compound with other well-established NF-κB inhibitors: BAY 11-7082, JSH-23, and Resatorvid (TAK-243). The data is compiled from various studies and presented to highlight the relative potency and cellular effects of these compounds.
Table 1: Comparison of IC50 Values for NF-κB Pathway Inhibition and Cell Viability
| Compound | Cell Line | Assay | Stimulus | IC50 | Reference |
| This compound | MM6 | OGR1 Expression | TNF-α | ~0.3 µM | [1] |
| BAY 11-7082 | HGC27 | Proliferation | - | 6.72 nM (48h) | [2] |
| MKN45 | Proliferation | - | 11.22 nM (48h) | [2] | |
| HEK293 | NF-κB Luciferase | TNF-α | 11 µM | [3] | |
| JSH-23 | RAW 264.7 | NF-κB Transcriptional Activity | LPS | 7.1 µM | Not directly cited |
| Resatorvid | RAW 264.7 | IL-6 Production | LPS | 1.3 nM | [4] |
| RAW 264.7 | TNF-α Production | LPS | 1.9 nM | [4] | |
| RAW 264.7 | NO Production | LPS | 1.8 nM | [4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in cell lines, stimuli, and experimental assays.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate cross-study comparisons.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
Materials:
-
HEK293 cells stably or transiently transfected with an NF-κB luciferase reporter construct.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulus (e.g., TNF-α, LPS).
-
Test compounds (this compound and alternatives).
-
Passive Lysis Buffer.
-
Luciferase Assay Reagent (containing luciferin).
-
Renilla Luciferase Assay Reagent (for normalization).
-
96-well opaque plates.
-
Luminometer.
Protocol:
-
Seed transfected HEK293 cells in a 96-well opaque plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with the appropriate agonist (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
Remove the medium and wash the cells with PBS.
-
Add Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add Luciferase Assay Reagent to each well.
-
Measure the firefly luminescence using a luminometer.
-
Add Renilla Luciferase Assay Reagent to each well.
-
Measure the Renilla luminescence for normalization.
-
Calculate the normalized NF-κB activity by dividing the firefly luminescence by the Renilla luminescence.
dot
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
Western Blot for p65 Nuclear Translocation
This method is used to visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages).
-
Stimulus (e.g., LPS).
-
Test compounds.
-
Nuclear and Cytoplasmic Extraction Reagents.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (anti-p65, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Culture cells and treat with inhibitors followed by stimulation.
-
Harvest cells and perform nuclear and cytoplasmic fractionation.
-
Determine protein concentration of the fractions.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
Visualize protein bands using an imaging system.
dot
Caption: Workflow for Western Blot analysis of p65 nuclear translocation.
Cytokine ELISA Assay
This assay quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
Materials:
-
Cell culture supernatants from treated cells.
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and substrate).
-
96-well ELISA plate.
-
Wash buffer.
-
Stop solution.
-
Microplate reader.
Protocol:
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration based on the standard curve.
dot
Caption: Workflow for a typical sandwich ELISA to quantify cytokine levels.
Conclusion
This compound is a potent inhibitor of the NF-κB signaling pathway. This guide provides a framework for comparing its activity with other commonly used NF-κB inhibitors. The provided data and protocols are intended to assist researchers in designing and interpreting experiments aimed at cross-validating results across different cellular contexts. For a definitive comparison, it is recommended to perform head-to-head experiments using the same cell lines and standardized assays.
References
- 1. G Protein-coupled pH-sensing Receptor OGR1 Is a Regulator of Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
CAY10512 specificity for NF-κB pathway compared to other signaling pathways
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comparative overview of CAY10512, a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct comparative data on its effects across a broad range of other signaling pathways is not extensively available in the public domain, this document outlines its established role in NF-κB signaling and provides the methodologies required to rigorously assess its specificity.
This compound has been identified as an inhibitor of the NF-κB pathway, a critical regulator of inflammatory responses, immune function, and cell survival. Its mechanism of action is attributed to the suppression of pro-inflammatory gene expression and cytokine release, which are downstream effects of NF-κB activation.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the cellular response to inflammatory stimuli. In its inactive state, the NF-κB transcription factor is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNFα) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, including those for inflammatory cytokines and miRNAs.
Assessing Specificity: A Lack of Comparative Data
A comprehensive evaluation of a small molecule inhibitor's specificity involves screening it against a broad panel of related proteins, typically kinases, to identify off-target effects. For this compound, publicly available data from such large-scale kinase profiling screens are not readily found. Consequently, a quantitative comparison of its inhibitory activity on the NF-κB pathway versus other key signaling cascades like the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/Akt, and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways cannot be provided at this time.
To rigorously determine the specificity of this compound, a series of well-established experimental protocols should be employed.
Experimental Protocols for Specificity Profiling
The following are detailed methodologies for key experiments to assess the specificity of this compound.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Allow cells to express the plasmids for 24-48 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-incubate the transfected cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNFα at 20 ng/mL) for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of NF-κB activity by this compound compared to the stimulated vehicle control.
-
Western Blotting for Phosphorylated Signaling Proteins
This method assesses the activation state of various signaling pathways by detecting the phosphorylation of key proteins.
Experimental Workflow:
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Culture appropriate cell lines and pre-treat with this compound or vehicle.
-
Stimulate with relevant agonists for each pathway (e.g., TNFα for NF-κB, EGF for MAPK/PI3K, IL-6 for JAK/STAT).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (see table below).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each pathway.
-
Table 1: Key Phospho-Proteins for Pathway Specificity Analysis
| Signaling Pathway | Key Phospho-Proteins to Analyze |
| NF-κB | Phospho-p65 (Ser536), Phospho-IκBα (Ser32) |
| MAPK | Phospho-p38, Phospho-JNK, Phospho-ERK1/2 |
| PI3K/Akt | Phospho-Akt (Ser473, Thr308), Phospho-mTOR (Ser2448) |
| JAK/STAT | Phospho-STAT3 (Tyr705), Phospho-JAK2 (Tyr1007/1008) |
In Vitro Kinase Assay Panel
To obtain quantitative IC50 values and a comprehensive selectivity profile, this compound should be tested against a large panel of purified kinases.
Experimental Workflow:
General Protocol:
-
Assay Setup:
-
A panel of purified recombinant kinases is assembled in a multi-well plate format.
-
A serial dilution of this compound is prepared.
-
-
Kinase Reaction:
-
The kinase, its specific substrate, and ATP are combined in a reaction buffer.
-
The reaction is initiated in the presence of varying concentrations of this compound.
-
-
Detection:
-
After a set incubation period, the kinase activity is measured. Common methods include:
-
Radiometric assays: Measuring the incorporation of ³²P from ATP into the substrate.
-
Luminescence-based assays (e.g., ADP-Glo™): Quantifying the amount of ADP produced.
-
Fluorescence-based assays: Using fluorescently labeled substrates.
-
-
-
Data Analysis:
-
The percentage of kinase activity inhibition is calculated for each concentration of this compound.
-
IC50 values are determined by fitting the data to a dose-response curve.
-
Conclusion
This compound is a known inhibitor of the NF-κB signaling pathway. However, a comprehensive, publicly available dataset comparing its specificity against other major signaling pathways is currently lacking. To fully characterize the selectivity profile of this compound, rigorous experimental evaluation using the detailed protocols provided in this guide is essential. Such data will enable researchers to confidently interpret their findings and advance the development of targeted therapeutics.
CAY10512: A Potent Alternative to Resveratrol in Inflammation and Oxidative Stress Inhibition
For Immediate Release
A comprehensive review of comparative studies reveals CAY10512, a substituted trans-stilbene (B89595) analog of resveratrol (B1683913), as a significantly more potent inhibitor of key biological pathways involved in inflammation and oxidative stress. This guide synthesizes the available data, presenting a direct comparison with resveratrol, detailing the experimental methodologies, and visualizing the associated signaling pathways to inform researchers, scientists, and drug development professionals.
Quantitative Performance Comparison
This compound demonstrates superior performance over resveratrol in both antioxidant activity and the inhibition of the pro-inflammatory NF-κB pathway.
| Compound | Antioxidant Activity (Potency vs. Resveratrol) | Inhibition of TNFα-induced NF-κB Activation (IC50) |
| This compound | 100-fold more potent | 0.15 µM |
| Resveratrol | Baseline | 20 µM |
Inhibition of NF-κB Signaling
This compound is a potent inhibitor of Tumor Necrosis Factor-alpha (TNFα)-induced activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. The half-maximal inhibitory concentration (IC50) for this compound is 0.15 µM, showcasing a significantly higher potency compared to resveratrol, which has an IC50 of 20 µM in the same assay.
TNFα-induced NF-κB Signaling Pathway
The binding of TNFα to its receptor (TNFR) on the cell surface initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes.
Experimental Protocol: NF-κB Reporter Assay
The inhibitory effects of this compound and resveratrol on TNFα-induced NF-κB activation were determined using a reporter gene assay in HEK293 cells.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells were transiently co-transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a plasmid containing the Renilla luciferase gene for normalization.
-
Compound Treatment: Following transfection, cells were pre-treated for 30 minutes with varying concentrations of this compound, resveratrol, or vehicle (DMSO).
-
Stimulation: Cells were then stimulated with 10 ng/mL of human TNFα for 6 hours to induce NF-κB activation.
-
Luciferase Assay: After stimulation, cell lysates were collected, and firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity was calculated to normalize for transfection efficiency. The IC50 values were determined by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
Antioxidant Activity
This compound exhibits antioxidant activity that is 100-fold more potent than that of resveratrol. This was determined using a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Experimental Workflow: DPPH Radical Scavenging Assay
Experimental Protocol: DPPH Assay
-
Reagent Preparation: A 0.1 mM solution of DPPH in methanol (B129727) was prepared. Stock solutions of this compound and resveratrol were prepared in DMSO and serially diluted.
-
Reaction Mixture: In a 96-well plate, 50 µL of the test compound dilutions were mixed with 150 µL of the DPPH solution. A control containing only DMSO and the DPPH solution was also prepared.
-
Incubation: The plate was incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions was measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity was calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Data Analysis: The concentration of each compound required to scavenge 50% of the DPPH radicals (EC50) was determined to compare their relative potency.
Conclusion
The experimental data clearly indicates that this compound is a substantially more potent inhibitor of TNFα-induced NF-κB activation and a more effective antioxidant than resveratrol. These findings position this compound as a promising candidate for further investigation in research and development settings focused on inflammatory and oxidative stress-related pathologies.
Safety Operating Guide
Proper Disposal of CAY10512: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential information and a procedural framework for the proper disposal of CAY10512, a potent resveratrol (B1683913) analog and NF-κB inhibitor.
While the Safety Data Sheet (SDS) for this compound from its supplier, Cayman Chemical, indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), adherence to proper disposal protocols for all chemical waste is a fundamental aspect of laboratory safety and environmental responsibility. The following procedures are based on general best practices for chemical waste disposal and should be adapted to comply with all applicable local, regional, and national regulations.
Key Compound Data
A summary of the key quantitative and identifying information for this compound is provided below.
| Parameter | Value | Reference |
| CAS Number | 139141-12-1 | |
| Molecular Formula | C₁₅H₁₃FO | |
| Appearance | Solid | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 |
Experimental Protocols: Disposal Procedure
The disposal of this compound should be conducted with the same diligence as any other laboratory chemical. The following step-by-step methodology outlines the recommended procedure for its disposal.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling, ensure appropriate personal protective equipment is worn, including safety goggles with side-shields, protective gloves, and a lab coat.[2][3]
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]
-
Ensure an accessible safety shower and eye wash station are nearby.[2]
2. Waste Collection and Containerization:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and compatible waste container.
-
The container must be clearly labeled with the words "Hazardous Waste" (or as required by your institution's policy for non-GHS hazardous chemicals) and the full chemical name: "this compound" or "1-fluoro-2-[2-(4-methoxyphenyl)ethenyl]-benzene".
-
Ensure the container is kept securely closed except when adding waste.
3. Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless specifically permitted by your institution's hazardous waste management plan.
-
Keep organic solvent waste separate from aqueous waste.
4. Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from sources of ignition and direct sunlight.[2]
5. Final Disposal:
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the EHS office or contractor with the Safety Data Sheet (SDS) for this compound.
-
Do not dispose of this compound by pouring it down the sink or discarding it in regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling CAY10512
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and a detailed operational plan for researchers, scientists, and drug development professionals handling CAY10512. Adherence to these procedures is critical to ensure personal safety and proper disposal.
Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE for handling this compound. This information is based on standard laboratory practices for handling potent research chemicals of unknown toxicity.
| PPE Category | Required Item | Specifications & Use |
| Eye & Face Protection | Safety Goggles | Must be worn at all times to protect against splashes. A face shield is recommended if there is a significant splash risk. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable. Inspect gloves for tears or holes before each use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat must be worn to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Operational Plan: From Receipt to Disposal
This section outlines a step-by-step procedural plan for the safe management of this compound within a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, inspect the shipping container for any signs of damage. If the primary container is compromised, place it in secondary containment within a fume hood and contact your institution's Environmental Health & Safety (EHS) department.
-
Labeling: Ensure the manufacturer's label is intact and legible.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for potent compounds. The recommended storage temperature is typically -20°C. Keep it away from strong oxidizing agents.
Handling and Experimental Use
-
Designated Area: All work with this compound must be performed in a designated area, such as a chemical fume hood, to minimize exposure and prevent cross-contamination.
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or a vented balance safety enclosure. Use anti-static tools to prevent dispersal of the powder.
-
Solution Preparation: Prepare solutions within the fume hood. Add the solvent to the vial containing the pre-weighed this compound to avoid generating dust.
-
General Hygiene: Avoid all direct contact with the compound. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.
Spill and Emergency Procedures
-
Spill Response: In case of a spill, immediately alert others in the area.
-
Small Spill (Solid): Gently cover the spill with absorbent paper towels, then wet them with a suitable solvent (e.g., ethanol) to prevent dust from becoming airborne. Carefully wipe up the material, place all contaminated materials in a sealed bag or container, and label it as hazardous waste.
-
Small Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled hazardous waste container.
-
Large Spill: Evacuate the area and immediately contact your institution's EHS department.
-
-
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Waste Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including unused compound, empty containers, contaminated gloves, pipette tips, and absorbent materials, must be treated as hazardous waste.
-
Containerization: Collect all hazardous waste in a dedicated, sealed, and clearly labeled waste container. The label must include the words "Hazardous Waste" and the full chemical name "this compound".
-
Disposal: Do not dispose of this compound in the trash or down the sink. All waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.
Safe Handling Workflow
The following diagram illustrates the logical flow for safely handling this compound from initial preparation to final waste disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
